Technical Documentation Center

4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine

Core Science & Biosynthesis

Foundational

Decoding the Kinase Inhibition Mechanism of 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine: A Structural and Pharmacological Guide

Executive Summary The pursuit of targeted oncology therapies has heavily relied on the development of small-molecule kinase inhibitors. Among the most privileged pharmacophores discovered is the 4-(1H-pyrazolo[3,4-d]pyri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of targeted oncology therapies has heavily relied on the development of small-molecule kinase inhibitors. Among the most privileged pharmacophores discovered is the 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine scaffold. This structural core is a masterclass in rational drug design, acting as a highly efficient, ATP-competitive inhibitor. It is most notably utilized to target the lipid kinase family (PI3K) and the phosphatidylinositol 3-kinase-related kinase (PIKK) family, particularly mTOR[1].

This whitepaper deconstructs the structural biology, binding kinetics, and self-validating experimental workflows required to evaluate this scaffold, providing a comprehensive guide for preclinical development.

Structural Biology & Binding Kinetics (The "Why" and "How")

To understand the efficacy of this scaffold, we must break down its molecular anatomy and the physical causality of its binding interactions within the kinase active site.

The Pyrazolo[3,4-d]pyrimidine Core: The Adenine Bioisostere

The fused nitrogen-containing pyrazolo[3,4-d]pyrimidine heterocycle serves as a direct bioisostere of the adenine ring found in ATP[2]. The kinase active site (specifically the hinge region connecting the N- and C-lobes) has evolved to recognize the purine ring of ATP. By utilizing this specific bicycle, the inhibitor perfectly occupies the adenine-binding pocket, maximizing Van der Waals contacts and establishing a foundational affinity that outcompetes endogenous ATP[3].

The Morpholine Ring: The Critical Hinge-Binding Motif

The inclusion of the morpholine ring at the C4 position is not arbitrary; it is the linchpin of the molecule's mechanism of action.

  • Causality of the Oxygen Atom: The morpholine oxygen acts as a critical hydrogen bond acceptor. In the PI3K/mTOR families, this oxygen forms a robust hydrogen bond with the backbone amide of specific hinge region residues (e.g., Val882 in PI3Kα, Val851 in PI3Kγ, and Val2240 in mTOR)[1].

  • Trajectory and Fit: The morpholine ring mimics the spatial trajectory of the ribose and phosphate groups of ATP, directing the rest of the molecule into the affinity pocket. Without this specific morpholine-hinge interaction, ligand efficiency drops precipitously[1].

The Selectivity Vector (C6 and N1 Substitutions)

While the morpholine-pyrazolo-pyrimidine core anchors the molecule, the C6 and N1 positions serve as vectors for selectivity. For instance, incorporating 6-alkylureidophenyl groups combined with N1-carbamoylpiperidine substitutions shifts the molecule from a pan-PI3K inhibitor to a subnanomolar, highly selective mTOR inhibitor[4]. Alternatively, scaffold hopping to pyrido-pyrimidine derivatives can yield dual ERK/PI3K inhibitors[5].

Signaling Pathway Modulation

By competitively binding to the ATP pocket of PI3K and mTOR, this scaffold effectively severs the PI3K/AKT/mTOR signaling axis. This pathway is hyperactivated in a vast majority of solid tumors, driving aberrant cell proliferation and survival.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase RTK->PI3K PIP3 PIP3 (Lipid Second Messenger) PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTOR Complex 1/2 AKT->mTOR Effect Tumor Cell Survival & Growth mTOR->Effect Inhibitor 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine Inhibitor->PI3K Hinge-binding (Val882) Inhibitor->mTOR Hinge-binding (Val2240)

Mechanism of PI3K/mTOR pathway blockade by the pyrazolo[3,4-d]pyrimidine scaffold.

Quantitative SAR Data Presentation

The table below summarizes the Structure-Activity Relationship (SAR) dynamics, demonstrating how modifications to the core scaffold dictate kinase selectivity[4].

N1 SubstitutionC6 SubstitutionPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Selectivity Profile
Hydrogen (-H)Hydrogen (-H)450.01200.0Weak Baseline Binder
CyclopentylAryl3.245.0PI3K Selective
Carbamoylpiperidine6-alkylureidophenyl>1000.00.8Highly mTOR Selective
Methyl6-arylureidophenyl1.50.5Potent Dual PI3K/mTOR

Experimental Protocols: Self-Validating Systems

To rigorously evaluate derivatives of this scaffold, experimental design must be grounded in kinetic causality. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: In Vitro Kinase Assay (ADP-Glo™) for IC₅₀ Determination

Objective: Determine the true binding affinity ( Ki​ ) of the inhibitor.

  • Compound Preparation: Serially dilute the inhibitor in 100% DMSO, then transfer to an aqueous buffer (final DMSO concentration 1%). Causality: Maintaining low, consistent DMSO prevents solvent-induced enzyme denaturation.

  • Enzyme/Substrate Mix: Incubate the recombinant kinase (e.g., PI3Kα) with the lipid substrate (PIP2).

  • ATP Addition (The Critical Step): Initiate the reaction by adding ATP strictly at its apparent Michaelis-Menten constant ( Km​ ).

    • Causality: Because the scaffold is ATP-competitive, running the assay at Km​ ensures that the calculated IC50​ is a direct mathematical reflection of the inhibitor's affinity ( Ki​ ), as dictated by the Cheng-Prusoff equation. Using saturating ATP would artificially inflate the IC50​ , masking the drug's true potency.

  • Reaction Quenching & Detection: Add ADP-Glo reagent to deplete unreacted ATP, followed by the Kinase Detection Reagent to convert ADP back to ATP, generating a luminescent signal proportional to kinase activity.

Workflow S1 1. Compound Prep (DMSO Dilution) S2 2. Kinase Reaction (ATP at Km) S1->S2 S3 3. ADP-Glo Reagent (Deplete unreacted ATP) S2->S3 S4 4. Kinase Detection (Convert ADP to ATP) S3->S4 S5 5. Luminescence (IC50 Calculation) S4->S5

Self-validating ADP-Glo kinase assay workflow for competitive inhibitor evaluation.

Protocol B: Cellular Target Engagement (Western Blotting)

Objective: Prove that the inhibitor penetrates the cell membrane and hits the target in a live biological system.

  • Cell Seeding & Starvation: Seed cancer cells (e.g., HCT116) and incubate overnight. Wash and replace with serum-free media for 16-24 hours.

    • Causality: Fetal Bovine Serum (FBS) contains a chaotic mixture of growth factors that constitutively activate PI3K, creating a high, noisy baseline. Starvation synchronizes the cells in the G0/G1 phase and silences basal PI3K/AKT signaling, establishing a clean experimental baseline.

  • Inhibitor Incubation: Treat cells with the inhibitor for 1-2 hours.

  • Ligand Stimulation: Stimulate cells with a defined concentration of IGF-1 or EGF for exactly 10 minutes.

    • Causality: This creates a massive, synchronized wave of PIP3 production. If the inhibitor successfully engages the target, this wave is blunted. This provides a massive dynamic range between the positive control (stimulated, no inhibitor) and the baseline, ensuring the observed inhibition is statistically robust and not an artifact of basal noise.

  • Lysis & Immunoblotting: Lyse cells in RIPA buffer with phosphatase inhibitors. Probe for downstream effectors: p-AKT (Ser473) for PI3K/mTORC2 activity, and p-S6 (Ser235/236) for mTORC1 activity.

References[2] Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold

Source: National Institutes of Health (NIH) / PMC URL: [4] Title: Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR) Source: American Chemical Society (ACS) URL: [1] Title: Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring Source: American Chemical Society (ACS) URL: [5] Title: Discovery of Novel Dual Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K) Inhibitors as a Promising Strategy for Cancer Therapy Source: MDPI URL:

Sources

Exploratory

In vitro binding affinity of 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine derivatives

An in-depth technical whitepaper on the structural pharmacology, binding kinetics, and in vitro validation of the 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine scaffold. Executive Summary The 4-(1H-pyrazolo[3,4-d]pyrimi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical whitepaper on the structural pharmacology, binding kinetics, and in vitro validation of the 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine scaffold.

Executive Summary

The 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine scaffold represents a privileged chemotype in modern targeted oncology. Originally derived from efforts to mimic the purine ring of adenosine triphosphate (ATP), this fused bicyclic system has become the foundational pharmacophore for a vast array of ATP-competitive kinase inhibitors[1]. By systematically tuning the substituents on the pyrazolo[3,4-d]pyrimidine core, researchers have successfully developed highly potent inhibitors targeting the Phosphoinositide 3-kinase (PI3K) family and the mammalian target of rapamycin (mTOR)[2]. This guide delineates the mechanistic basis of its binding affinity, provides a quantitative data summary, and establishes robust, self-validating in vitro protocols for characterizing these derivatives.

Structural Pharmacology & Binding Kinetics

The remarkable binding affinity of 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine derivatives is rooted in their structural complementarity to the kinase active site. The pyrazolo[3,4-d]pyrimidine core functions as an exact adenine bioisostere, allowing the molecule to slide deep into the ATP-binding pocket[1].

The C4-morpholine ring is not merely a solubilizing appendage; it is the critical anchor for kinase inhibition. Crystallographic and molecular docking studies reveal that the oxygen atom of the morpholine ring acts as a highly specific hydrogen bond acceptor[3]. In PI3Kα, this oxygen forms a vital hydrogen bond with the backbone amide NH of Val851 located in the hinge region[4]. In homologous kinases, it targets equivalent hinge residues (e.g., Val882 in PI3Kγ, Val848 in PI3Kβ, and Val2240 in mTOR)[3]. Concurrently, the planar pyrazolo[3,4-d]pyrimidine system engages in extensive van der Waals and hydrophobic interactions with residues such as Met772 and Ile932, effectively locking the inhibitor in place[5].

G Core 4-(1H-pyrazolo[3,4-d] pyrimidin-4-yl)morpholine Morpholine C4-Morpholine Ring (Oxygen Atom) Core->Morpholine comprises Pyrazolo Pyrazolo[3,4-d]pyrimidine (Adenine Bioisostere) Core->Pyrazolo comprises Val851 Hinge Region (Val851 NH in PI3Kα) Morpholine->Val851 H-bond Acceptor Hydrophobic Hydrophobic Pocket (Met772, Ile932) Pyrazolo->Hydrophobic van der Waals / Hydrophobic contacts

Pharmacophore binding model of the morpholine-pyrazolo-pyrimidine scaffold in the PI3Kα ATP pocket.

Quantitative Affinity Profiling

Subtle modifications at the C1, C3, and C6 positions of the pyrazolo[3,4-d]pyrimidine core dictate the selectivity profile between PI3K isoforms and mTOR[6]. Table 1 summarizes the in vitro binding affinities of representative derivatives.

Table 1: In Vitro Binding Affinity of Representative Derivatives

Compound NameCore ScaffoldTargetIC₅₀ / KᵢPrimary Indication
ETP-45658 3-(1-Methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenolPI3Kα / mTOR11 nM / 25 nMDual PI3K/mTOR inhibition[7]
WAY-600 4-(6-(1H-Indol-5-yl)-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholinemTOR4.6 nMSelective mTOR inhibition[8]
Compound 32d 1H-pyrazolo[3,4-d]pyrimidine derivativePI3Kα / ERK2< 50 nMDual ERK/PI3K inhibition[9]
ZSTK-474 *1,3,5-triazine morpholine derivative (Reference Standard)Pan-PI3K8.6 nM (PI3Kα)Pan-class I PI3K inhibition[10]

Methodological Framework for In Vitro Validation

To accurately quantify the binding affinity of these derivatives, researchers must employ orthogonal techniques. The following protocols are engineered with built-in causality and self-validating quality control steps.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Binding ( Kd​ , kon​ , koff​ )

Causality: Traditional biochemical IC50​ assays are highly dependent on ATP concentration, making inter-laboratory comparisons difficult. SPR provides label-free, real-time thermodynamic ( Kd​ ) and kinetic parameters. The dissociation rate ( koff​ ) is particularly critical, as prolonged target residence time ( 1/koff​ ) often correlates better with sustained in vivo pharmacodynamics than absolute affinity.

  • Surface Preparation: Utilize a CM5 dextran sensor chip. Causality: The dextran hydrogel provides a 3D environment, increasing the immobilization capacity for the PI3Kα kinase domain compared to flat planar surfaces, ensuring a higher theoretical Rmax​ for small molecule detection.

  • Protein Immobilization: Activate the surface using EDC/NHS chemistry and immobilize recombinant His-tagged PI3Kα via amine coupling, followed by ethanolamine blocking.

  • Analyte Injection (Multi-Cycle Kinetics): Inject the morpholine derivative in a 2-fold dilution series (e.g., 0.5 nM to 100 nM) using a running buffer containing 5% DMSO to maintain compound solubility. Causality: A multi-cycle format avoids the need for harsh chemical regeneration steps (like NaOH) that could denature the kinase domain, preserving active site integrity.

  • Self-Validation & Quality Control: Inject a known reference standard (e.g., ZSTK-474) at the beginning and end of the run. Validation: If the Rmax​ of the reference standard drops by >10% between the first and last injection, the sensor surface has degraded, and the kinetic data for the test compounds must be discarded.

SPR Prep 1. Chip Preparation (CM5 Dextran) Immob 2. Protein Immobilization (PI3Kα capture) Prep->Immob Block 3. Surface Blocking (Ethanolamine) Immob->Block Inject 4. Analyte Injection (Inhibitor Titration) Block->Inject Measure 5. Kinetic Profiling (Association/Dissociation) Inject->Measure Regen 6. Buffer Wash (Multi-Cycle Format) Measure->Regen Regen->Inject Next Dilution

Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Protocol B: Homogeneous Time-Resolved Fluorescence (HTRF) for IC50​ Determination

Causality: High-throughput screening of morpholine derivatives often suffers from compound auto-fluorescence. HTRF utilizes a Europium cryptate donor and an XL665 acceptor. The time-resolved nature (time-gating) eliminates short-lived background fluorescence, ensuring that the signal drop is strictly due to the displacement of the tracer by the pyrazolo[3,4-d]pyrimidine derivative.

  • Kinase Reaction: Incubate 1 nM PI3Kα, 10 µM PIP2 substrate, 10 µM ATP, and the morpholine derivative in a 384-well plate. Causality: ATP concentration must be kept strictly at or below the Km​ to ensure the assay is highly sensitive to ATP-competitive inhibitors.

  • Detection Phase: Stop the reaction by adding EDTA (to chelate Mg2+ ). Add the Eu-cryptate labeled anti-PIP3 antibody and XL665-labeled tracer.

  • Time-Gated Measurement: Excite at 337 nm and measure emission at 620 nm and 665 nm after a 50 µs delay. Causality: The delay allows the short-lived auto-fluorescence of the pyrazolo-pyrimidine compounds to decay completely.

  • Self-Validation & Quality Control: Calculate the Z'-factor for every plate using positive (no enzyme) and negative (DMSO vehicle) controls. Validation: The assay is only validated and accepted if Z' > 0.6, proving a robust dynamic range.

Systems-Level Impact (Pathway Modulation)

The ultimate goal of optimizing the in vitro binding affinity of 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine derivatives is the potent suppression of the PI3K/AKT/mTOR signaling cascade[11]. Because PI3K and mTOR share high structural homology in their ATP-binding pockets, specific derivatives (like ETP-45658) can achieve dual inhibition[7]. This dual action is highly desirable in oncology, as it prevents the AKT-mediated feedback loop that often causes resistance when mTORC1 is inhibited alone.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) p110α/β/δ/γ RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Phosphorylates PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates via TSC1/2 Inhibitor Morpholine Derivative (ATP Competitor) Inhibitor->PI3K Inhibits (Hinge Binding) Inhibitor->mTORC1 Inhibits (Dual Action)

PI3K/AKT/mTOR signaling cascade and dual inhibition points by morpholine derivatives.

References

  • Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring.
  • Discovery of Novel Dual Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K) Inhibitors as a Promising Strategy for Cancer Therapy. PubMed Central (PMC).
  • Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. ACS Medicinal Chemistry Letters.
  • Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR).
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central (PMC).
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.
  • WAY-600 | 1062159-35-6. ChemicalBook.
  • 3-(1-Methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenol (ETP-45658). AiFChem.

Sources

Foundational

Molecular Weight, pKa, and Solubility Profile of 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine: A Technical Guide for Kinase Inhibitor Design

Executive Summary The compound 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a highly privileged, low-molecular-weight heterocyclic scaffold widely utilized in modern medicinal chemistry. Functioning as a bioisostere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a highly privileged, low-molecular-weight heterocyclic scaffold widely utilized in modern medicinal chemistry. Functioning as a bioisostere of adenine, it serves as the structural foundation for numerous ATP-competitive kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway .

This technical whitepaper provides a rigorous physicochemical profiling of this core scaffold, detailing its molecular weight, acid-base dissociation constants (pKa), and thermodynamic solubility. As a Senior Application Scientist, the goal here is not merely to list these metrics, but to elucidate the mechanistic causality between these chemical properties and their downstream pharmacological utility in drug development.

Physicochemical Profiling & Mechanistic Causality

Understanding the physicochemical baseline of the 4-morpholino-pyrazolo-pyrimidine core is critical for rational drug design. The molecule's intrinsic properties dictate its pharmacokinetics (PK), membrane permeability, and target engagement.

Molecular Weight and Ligand Efficiency

With a molecular formula of C9H11N5O , the scaffold has an exact molecular weight of 205.22 g/mol .

  • The Causality : This exceptionally low molecular weight is a strategic advantage. It leaves a massive "molecular weight budget" of nearly 300 Da (relative to Lipinski's Rule of 5 threshold of 500 Da) for medicinal chemists. This allows for the addition of large, selectivity-driving moieties (e.g., arylureidophenyl groups at the C6 position) without compromising the compound's oral bioavailability or ligand efficiency (LE) .

pKa Analysis: The Logic of Charge State

The ionization state of a drug dictates its solubility and permeability. This scaffold exhibits two distinct pKa values:

  • Acidic pKa (~9.5) : Originating from the N1-H of the pyrazole ring.

  • Basic pKa (~3.5) : Originating from the morpholine nitrogen.

  • The Causality : Why is the morpholine nitrogen, typically a moderate base (pKa ~8.3 in isolation), so weakly basic here? The lone pair of electrons on the morpholine nitrogen is heavily delocalized into the electron-deficient pyrazolo[3,4-d]pyrimidine π -system via resonance. Consequently, at physiological pH (7.4), the molecule exists almost exclusively in its neutral, un-ionized state. This neutrality is the causal driver for its excellent passive transcellular membrane permeability, allowing it to easily cross the lipid bilayer to reach intracellular kinase targets.

Thermodynamic Solubility Profile

The bare scaffold exhibits poor aqueous solubility (< 0.1 mg/mL at pH 7.4).

  • The Causality : The flat, heteroaromatic nature of the pyrazolo-pyrimidine core promotes strong intermolecular π−π stacking in the solid state. This results in a high crystal lattice energy that water molecules struggle to disrupt. While the morpholine oxygen provides a slight solubilizing effect via hydrogen bonding with water, it is insufficient to overcome the lattice energy. Consequently, advanced formulation techniques or prodrug strategies (e.g., appending water-soluble cleavable groups) are often required for in vivo applications to achieve therapeutic plasma concentrations .

Mechanistic Role in Kinase Inhibition

The structural features of 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine are precisely tuned for the kinase ATP-binding pocket.

  • Adenine Mimicry : The pyrazolo[3,4-d]pyrimidine core perfectly mimics the purine ring of endogenous ATP, anchoring the molecule within the kinase hinge region.

  • Morpholine Oxygen as an H-Bond Acceptor : The oxygen atom of the morpholine ring is strategically positioned to act as a hydrogen-bond acceptor. In mTOR, it forms a critical interaction with the backbone amide of Val2240 ; in PI3K α , it interacts with Val851 . This specific atomic interaction is the primary driver of binding affinity.

KinaseBinding ATP Endogenous ATP Hinge Kinase Hinge Region (e.g., Val2240 in mTOR) ATP->Hinge Natural Substrate Core 4-Morpholino-Pyrazolo-Pyrimidine (Adenine Bioisostere) Core->Hinge Competitive Binding (H-bond via Morpholine O) Signal Downstream Signaling (Blocked) Hinge->Signal Inhibition of Phosphorylation

Diagram 1: Competitive binding logic of the pyrazolo-pyrimidine scaffold in the kinase hinge region.

Self-Validating Experimental Protocols

To accurately measure the physicochemical properties of this highly lipophilic, poorly soluble scaffold, standard protocols must be upgraded to self-validating systems to prevent the generation of false data artifacts.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)
  • Objective : Determine the absolute equilibrium solubility in aqueous buffer (pH 7.4).

  • Step 1 (Saturation) : Add an excess of the solid compound to 1 mL of 50 mM phosphate-buffered saline (pH 7.4) in a glass vial. (Avoid plastic to prevent non-specific lipophilic binding).

  • Step 2 (Equilibration) : Agitate the suspension at 37°C at 300 rpm.

  • Step 3 (Phase Separation - Critical) : Instead of standard filtration (which can trap the compound or allow nanoparticles through), use ultracentrifugation at 100,000 x g for 30 minutes to pellet undissolved solids.

  • Step 4 (Quantification) : Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO.

  • Self-Validating Mechanism : Sample the supernatant at exactly 24 hours and 48 hours. The system validates that thermodynamic equilibrium has been reached only if the concentration difference between the two time points is < 5%. If Δ > 5%, agitation must continue.

Protocol 2: Potentiometric pKa Determination (Yasuda-Shedlovsky Extrapolation)
  • Objective : Accurately determine the pKa of a compound with aqueous solubility too low for standard aqueous titration.

  • Step 1 (Co-solvent Preparation) : Prepare solutions of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH).

  • Step 2 (Titration) : Perform potentiometric titration (pH 2 to 12) using standardized 0.1 N HCl and 0.1 N KOH under an inert argon atmosphere to prevent CO 2​ absorption.

  • Step 3 (Data Plotting) : Calculate the apparent pKa (psKa) for each co-solvent ratio. Plot the psKa against the inverse of the dielectric constant (1/ ε ) of the respective solvent mixtures.

  • Step 4 (Extrapolation) : Linearly extrapolate the plot to the dielectric constant of 100% water ( ε≈78.3 at 25°C) to find the true aqueous pKa.

  • Self-Validating Mechanism : Perform a blank titration (solvent only) for every MeOH/Water ratio. The software must subtract the blank curve from the sample curve. If the derivative of the subtracted curve lacks a distinct inflection point, the sample concentration is too low, invalidating the run.

Protocol cluster_0 Physicochemical Profiling Prep Compound Preparation (C9H11N5O) Sol Thermodynamic Solubility (Shake-Flask, pH 7.4) Prep->Sol pKa pKa Determination (Potentiometric Titration) Prep->pKa Val1 Validation: Δ[C] < 5% between 24h and 48h Sol->Val1 Val2 Validation: Blank Subtraction & Yasuda-Shedlovsky Plot pKa->Val2 Output ADME/PK Optimization (e.g., Prodrug Strategy) Val1->Output Val2->Output

Diagram 2: Self-validating workflow for thermodynamic solubility and pKa profiling.

Quantitative Data Summary

PropertyValue / DescriptionMechanistic Implication
Molecular Formula C9H11N5ODefines the stoichiometric baseline.
Molecular Weight 205.22 g/mol Highly ligand-efficient (LE); leaves mass budget for C6-substituents.
pKa (Acidic) ~9.5 (Pyrazole N1-H)Remains protonated (neutral) at physiological pH (7.4).
pKa (Basic) ~3.5 (Morpholine N)Lone pair delocalization into the pyrimidine ring reduces basicity.
Aqueous Solubility < 0.1 mg/mL (pH 7.4)High crystal lattice energy necessitates formulation/prodrug strategies.
Target Engagement Hinge Region BinderMorpholine oxygen acts as an H-bond acceptor for Val2240/Val851.

References

  • Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent. Journal of Medicinal Chemistry.[Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews.[Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. European Journal of Medicinal Chemistry.[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine

Executive Summary The pyrazolo[3,4-d]pyrimidine nucleus is a highly privileged, drug-like scaffold that functions as a bioisostere of adenine, making it a critical structural motif in the design of ATP-competitive protei...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine nucleus is a highly privileged, drug-like scaffold that functions as a bioisostere of adenine, making it a critical structural motif in the design of ATP-competitive protein kinase inhibitors[1]. Specifically, the introduction of a morpholine ring at the C4 position of this scaffold has been extensively validated as a potent hinge-region binding motif, particularly in the development of selective inhibitors targeting the mammalian target of rapamycin (mTOR) and phosphoinositide 3-kinases (PI3K)[2].

This application note details a highly efficient, field-proven, two-step synthetic protocol for generating 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine. By starting from commercially available 1H-pyrazolo[3,4-d]pyrimidin-4-ol (Allopurinol), researchers can rapidly access this crucial intermediate for downstream medicinal chemistry campaigns targeting oncological and metabolic pathways[3].

Mechanistic Rationale & Pathway Design

The synthesis relies on a robust two-step sequence: Deoxychlorination followed by Nucleophilic Aromatic Substitution (SNAr) .

  • Electrophilic Activation (Chlorination): 1H-pyrazolo[3,4-d]pyrimidin-4-ol exists predominantly in its stable lactam tautomeric form. To facilitate nucleophilic attack, the C4 carbonyl oxygen must be replaced by a suitable leaving group. Phosphorus oxychloride (POCl3) acts as both the chlorinating agent and solvent. The addition of a catalytic or stoichiometric amount of N,N-dimethylaniline acts as an acid scavenger and facilitates the formation of a highly reactive Vilsmeier-type intermediate, driving the conversion to 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

  • Nucleophilic Aromatic Substitution (SNAr): The pyrazolo[3,4-d]pyrimidine ring system is highly electron-deficient. The electron-withdrawing nature of the fused pyrazole and pyrimidine nitrogens makes the C4 position exceptionally susceptible to attack by secondary amines. Morpholine, acting as the nucleophile, rapidly displaces the chloride ion. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the generated HCl, preventing the protonation of morpholine and driving the reaction to completion.

G A 1H-pyrazolo[3,4-d]pyrimidin-4-ol (Allopurinol) B Deoxychlorination POCl3, N,N-dimethylaniline, 100°C A->B C 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (Reactive Intermediate) B->C D SNAr Amination Morpholine, DIPEA, EtOH, 80°C C->D E 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine (Target Scaffold) D->E

Workflow for the two-step synthesis of 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine.

Experimental Protocols

Experiment 1: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

Caution: POCl3 is highly corrosive and reacts violently with water. Perform all operations in a well-ventilated fume hood.

Reagents:

  • 1H-pyrazolo[3,4-d]pyrimidin-4-ol (Allopurinol): 10.0 g (73.5 mmol, 1.0 eq)

  • Phosphorus oxychloride (POCl3): 68.5 mL (735.0 mmol, 10.0 eq)

  • N,N-Dimethylaniline: 4.7 mL (36.7 mmol, 0.5 eq)

Step-by-Step Methodology:

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2).

  • Addition: Suspend Allopurinol (10.0 g) in POCl3 (68.5 mL) at room temperature. Slowly add N,N-dimethylaniline (4.7 mL) dropwise over 5 minutes. Causality Note: The suspension will remain heterogeneous until heating commences.

  • Reflux: Heat the reaction mixture to 105 °C using an oil bath. Maintain reflux for 3 to 4 hours. The mixture will gradually become a clear, dark amber solution, indicating the consumption of the starting material.

  • Monitoring: Verify reaction completion via TLC (DCM:MeOH, 9:1). Quench a micro-aliquot in methanol to observe the methyl ether derivative for accurate TLC spotting.

  • Concentration: Cool the reaction to room temperature. Remove excess POCl3 under reduced pressure (rotary evaporator) to yield a viscous syrup.

  • Quenching & Workup: Critical Step. Slowly pour the crude syrup onto 300 g of vigorously stirred crushed ice to hydrolyze residual POCl3. Maintain the temperature below 10 °C. Extract the aqueous mixture with Ethyl Acetate (3 × 150 mL).

  • Purification: Wash the combined organic layers with cold brine (100 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. The resulting pale yellow solid (approx. 9.5 g, 84% yield) is sufficiently pure for the next step.

Experiment 2: Synthesis of 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine

Reagents:

  • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine: 5.0 g (32.3 mmol, 1.0 eq)

  • Morpholine: 4.2 mL (48.5 mmol, 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA): 11.3 mL (64.6 mmol, 2.0 eq)

  • Absolute Ethanol: 100 mL

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (5.0 g) in absolute ethanol (100 mL).

  • Reagent Addition: Add DIPEA (11.3 mL) to the solution, followed by the dropwise addition of morpholine (4.2 mL). Causality Note: DIPEA is added first to ensure any trace acid is neutralized before the nucleophile is introduced, preventing morpholine hydrochloride precipitation.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 2 hours.

  • Monitoring: Check reaction progress via TLC (EtOAc:Hexanes, 1:1). The highly polar starting material spot will disappear, replaced by a distinct, UV-active product spot.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol.

  • Extraction: Partition the resulting residue between distilled water (100 mL) and Dichloromethane (150 mL). Extract the aqueous layer with additional DCM (2 × 50 mL).

  • Purification: Dry the combined organic layers over MgSO4, filter, and evaporate. Recrystallize the crude solid from a mixture of Isopropanol/Hexanes to afford the pure target compound as an off-white crystalline solid.

Quantitative Data: SNAr Optimization

To establish a self-validating protocol, the SNAr amination step was evaluated across various solvent and base conditions. The data below demonstrates why Ethanol and DIPEA at 80 °C represent the optimal parameters for maximizing yield while minimizing purification bottlenecks.

EntrySolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity Profile (LC-MS)
1DCMTEA (2.0)25 (RT)12.075%62%Trace unreacted SM
2DMFK2CO3 (2.0)1001.5>99%71%High; difficult solvent removal
3IsopropanolDIPEA (2.0)803.0>99%85%Clean; excellent precipitation
4 Ethanol DIPEA (2.0) 80 2.0 >99% 91% Optimal; easy workup

Table 1: Optimization of the nucleophilic aromatic substitution step for the synthesis of 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine.

References

  • Title: Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR)
  • Source: ACS Publications (acs.org)
  • Source: ResearchGate (researchgate.net)

Sources

Application

Application Note: Profiling 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine Derivatives as Selective PI3K/mTOR Inhibitors in Cell-Based Assays

Executive Summary & Mechanistic Rationale The dysregulation of the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR signaling cascade is a hallmark of numerous malignancies and metabolic disorders. While early therapeutic strat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The dysregulation of the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR signaling cascade is a hallmark of numerous malignancies and metabolic disorders. While early therapeutic strategies focused on isolating specific nodes within this pathway, clinical outcomes were frequently hindered by compensatory feedback loops—most notably, the hyperactivation of Akt following mTORC1-specific inhibition.

To overcome this, the 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine scaffold has emerged as a privileged pharmacophore for the development of dual PI3K/mTOR inhibitors [1].

The Causality of the Scaffold Design:

  • The Pyrazolo[3,4-d]pyrimidine Core: This fused bicyclic system acts as a highly efficient purine (adenine) bioisostere. By mimicking the adenine ring of ATP, it anchors the molecule within the kinase active site [2].

  • The Morpholine Ring: The morpholine moiety is the critical hinge-binding motif. The morpholine oxygen acts as a hydrogen bond acceptor, interacting directly with the backbone amide of key valine residues in the hinge region (e.g., Val851 in PI3Kα, Val882 in PI3Kγ, and Val2240 in mTOR) [1][3].

By targeting both PI3K and mTOR simultaneously, this scaffold effectively shuts down the production of PIP3 while simultaneously preventing the mTORC1-mediated feedback loop, resulting in a profound and sustained blockade of cell survival signals.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Class I RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits via PH domain mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Ser473 Inhibitor Pyrazolo[3,4-d]pyrimidine Morpholine Scaffold Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Diagram 1: Dual inhibition of the PI3K/Akt/mTOR pathway by the pyrazolopyrimidine-morpholine scaffold.

Experimental Design: Ensuring a Self-Validating System

When evaluating ATP-competitive inhibitors in cell-based assays, the experimental design must account for intracellular ATP concentrations (typically 1–5 mM), which are vastly higher than those used in biochemical kinase assays (typically 10–100 µM). Consequently, cellular IC₅₀ values will naturally right-shift compared to biochemical IC₅₀ values.

To ensure trustworthiness and self-validation , our protocol incorporates a multi-tiered control system:

  • Stimulus Dependency (Serum Starvation): Cells are deprived of serum to silence basal RTK activity. This ensures that any observed p-Akt signal is strictly dependent on the acute addition of a ligand (e.g., EGF or IGF-1), maximizing the signal-to-noise ratio.

  • Mechanistic Controls: We employ Rapamycin (mTORC1-specific) and Alpelisib (PI3Kα-specific) alongside the test compound. A true dual inhibitor must suppress both p-Akt (Thr308 and Ser473) and p-S6K (Thr389). If p-Akt (Ser473) increases, the compound is failing to inhibit mTORC2 and is acting solely as an mTORC1 inhibitor.

  • Viability Counter-Screen: Target engagement assays must be cross-referenced with ATP-based viability assays (e.g., CellTiter-Glo) to ensure that reductions in phosphorylation are due to specific kinase inhibition, not acute compound cytotoxicity.

Protocol: Cellular Target Engagement Assay

This protocol details the evaluation of a 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine derivative using Western Blotting to quantify target engagement.

Assay_Workflow Step1 1. Cell Seeding (Optimized Density) Step2 2. Serum Starvation (16-24h, 0.1% FBS) Step1->Step2 Step3 3. Inhibitor Incubation (1h Pre-treatment) Step2->Step3 Step4 4. Ligand Stimulation (EGF/IGF-1, 15 min) Step3->Step4 Step5 5. Lysis & Detection (Western/ELISA) Step4->Step5

Diagram 2: Step-by-step workflow for the cellular target engagement assay.

Step 3.1: Cell Culture & Synchronization
  • Seeding: Seed U87MG (PTEN-null) or MCF-7 (PIK3CA-mutant) cells in 6-well plates at a density of 3×105 cells/well in complete growth medium (e.g., DMEM + 10% FBS). Incubate at 37°C, 5% CO₂ for 24 hours to allow for complete adherence.

  • Serum Starvation: Carefully aspirate the complete medium. Wash the cells gently with 1X PBS to remove residual growth factors. Add 2 mL of starvation medium (DMEM + 0.1% FBS) and incubate for 16–24 hours.

    • Expert Insight: Do not use 0% FBS, as absolute starvation can trigger stress-response kinases (e.g., p38 MAPK, JNK) that may cross-talk with the PI3K pathway and confound results.

Step 3.2: Compound Treatment
  • Prepare a 1000X stock of the 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine derivative in 100% DMSO.

  • Perform a 10-point serial dilution (e.g., 10 µM down to 0.3 nM).

  • Add the compound directly to the starvation medium (final DMSO concentration = 0.1%).

  • Incubate for exactly 1 hour.

    • Expert Insight: A 1-hour pre-incubation is critical. It provides sufficient time for the morpholine moiety to penetrate the cell membrane, reach the intracellular kinase domain, and establish equilibrium competition with intracellular ATP [2].

Step 3.3: Acute Stimulation & Lysis
  • Stimulation: Add recombinant human EGF (final concentration 50 ng/mL) or IGF-1 directly to the wells. Incubate for exactly 15 minutes.

    • Expert Insight: 15 minutes represents the peak of the transient PIP3 spike and subsequent Akt phosphorylation. Waiting longer allows intrinsic phosphatases (PTEN/SHIP) to degrade the signal.

  • Termination: Immediately place the plate on ice. Aspirate the medium and wash twice with ice-cold PBS to halt all kinase activity.

  • Lysis: Add 100 µL of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails (e.g., NaF, Na₃VO₄). Scrape the cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C.

Step 3.4: Detection & Analysis
  • Quantify protein concentration using a BCA assay.

  • Load 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel.

  • Transfer to a PVDF membrane and probe for:

    • p-Akt (Thr308): Readout for PI3K/PDK1 activity.

    • p-Akt (Ser473): Readout for mTORC2 activity.

    • p-S6K (Thr389): Readout for mTORC1 activity.

    • Total Akt / Total S6K / GAPDH: Loading controls.

Data Presentation & Expected Outcomes

A successful 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine derivative will exhibit a distinct pharmacological profile. The table below summarizes the expected quantitative data structure for a highly optimized dual inhibitor.

Biomarker / AssayUpstream Kinase EvaluatedExpected Cellular IC₅₀ RangeMechanistic Interpretation
p-Akt (Thr308) PI3K (via PDK1)10 – 50 nMDirect validation that the pyrazolopyrimidine core is blocking PIP3 generation at the membrane.
p-Akt (Ser473) mTORC25 – 30 nMConfirms the morpholine ring is successfully accessing the deeper mTOR active site.
p-S6K (Thr389) mTORC15 – 20 nMValidates downstream translational blockade.
Cell Viability Phenotypic (72h)100 – 500 nMThe right-shift relative to phosphorylation IC₅₀ confirms the compound is cytostatic/cytotoxic due to pathway inhibition, not acute membrane disruption.

Table 1: Expected pharmacological profile of a selective pyrazolopyrimidine-morpholine dual inhibitor.

References

  • Zheng, Z., et al. (2015). Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring. Journal of Medicinal Chemistry, 58(1), 41-71. URL:[Link] [1]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. European Journal of Medicinal Chemistry, 208, 112785. URL:[Link] [2]

  • Schenone, S., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry, 57(10), 4017-4038. URL:[Link][3]

Method

Application Note: Best Practices for Dissolving 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine in DMSO for In Vitro Studies

Introduction and Pharmacological Context The 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine structural motif is a privileged pharmacophore in modern drug discovery, serving as the core scaffold for numerous highly potent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

The 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine structural motif is a privileged pharmacophore in modern drug discovery, serving as the core scaffold for numerous highly potent, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) and phosphoinositide 3-kinase (PI3K) [1].

While the morpholine ring acts as a critical hinge-binding motif within the kinase ATP pocket, the planar pyrazolo[3,4-d]pyrimidine core exhibits strong intermolecular π−π stacking. This results in a high crystal lattice energy, rendering these compounds highly lipophilic and notoriously difficult to dissolve in aqueous buffers. Consequently, preparing stock solutions in Dimethyl Sulfoxide (DMSO) is mandatory for in vitro biological assays. However, improper handling of DMSO stocks can lead to compound precipitation, inaccurate structure-activity relationship (SAR) data, and irreproducible assay results [2].

Pathway Inhibitor 4-morpholino- pyrazolo-pyrimidine PI3K PI3K Inhibitor->PI3K Inhibits mTOR mTORC1 / mTORC2 Inhibitor->mTOR Inhibits AKT AKT PI3K->AKT AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Dual inhibition of the PI3K/AKT/mTOR signaling pathway by the target scaffold.

Physicochemical Profiling and Solvation Mechanics

To achieve complete solvation, the solvent must disrupt the strong hydrogen bonding and π -stacking of the pyrazolo-pyrimidine core. DMSO is the solvent of choice due to its high dielectric constant and ability to act as a strong hydrogen-bond acceptor.

Table 1: Physicochemical Properties & Solubility Guidelines
Property / ParameterValue / RecommendationMechanistic Implication
Core Molecular Weight ~205.22 g/mol (Base fragment)Small fragment size allows rapid diffusion, but derivatives (e.g., WAY-600) often exceed 400 g/mol , increasing lipophilicity.
LogP (Predicted) 1.5 – 4.5 (Derivative dependent)High lipophilicity dictates poor aqueous solubility; requires organic solvent (DMSO) for initial stock.
H-Bond Donors/Acceptors 1 Donor / 4-6 AcceptorsThe N1-H of the pyrazole ring is a strong H-bond donor, requiring a strong acceptor solvent like DMSO.
Max Recommended Stock 10 mM to 20 mMExceeding 20 mM risks creating a metastable supersaturated solution that will crash upon freeze-thaw[2].
Final Assay DMSO % 0.5% (v/v)Exceeding 0.5% DMSO causes cellular toxicity and alters kinase conformation in biochemical assays.
The "Water Uptake" Problem (Causality of Precipitation)

DMSO is highly hygroscopic. When a DMSO stock solution is exposed to ambient humidity, it rapidly absorbs water. Because the 4-morpholino-pyrazolo-pyrimidine scaffold is highly hydrophobic, the introduction of even microscopic amounts of water shifts the solution into a metastable supersaturated zone. Subsequent freeze-thaw cycles provide the nucleation energy required for the compound to crash out of solution as an amorphous or crystalline precipitate.

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following protocol integrates physical disruption techniques with strict environmental controls to prevent compound degradation and precipitation.

Phase 1: Preparation of the Master Stock (10 mM)
  • Thermal Equilibration: Before opening the vial, allow the lyophilized powder to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, introducing water into the DMSO stock and permanently reducing solubility.

  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO ( 99.9% purity) directly to the vial.

  • Mechanical Disruption: Vortex the vial vigorously for 30 seconds.

  • Thermal-Acoustic Solvation: If visible particulates remain, place the vial in a 37°C ultrasonic water bath for 5–10 minutes. Causality: Sonication provides localized cavitation energy to break the crystal lattice, while mild heat increases the thermodynamic solubility limit.

  • Validation Check: Hold the vial against a light source. The solution must be completely optically clear. If turbidity persists, the compound has reached its maximum solubility limit; dilute to 5 mM.

Phase 2: Aliquoting and Storage
  • Single-Use Aliquots: Immediately divide the master stock into 5 μ L to 10 μ L single-use aliquots in tightly sealed polypropylene tubes.

  • Storage: Store aliquots at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months) [3].

  • Strict Rule: Never subject the stock to freeze-thaw cycles. Discard any unused portion of a thawed aliquot.

Phase 3: Aqueous Dilution for In Vitro Assays
  • Thawing: Thaw a single aliquot at RT. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Do not spike the 10 mM DMSO stock directly into the final aqueous assay buffer. Instead, create an intermediate dilution (e.g., 100 μ M) in a buffer containing a mild surfactant (e.g., 0.01% Tween-20 or 0.1% BSA). Causality: Direct injection of high-concentration DMSO stocks into water causes localized "solvent shock," leading to immediate micro-precipitation. Surfactants lower the surface tension and stabilize the hydrophobic core.

  • Final Transfer: Transfer the intermediate dilution to the assay plate to achieve the final testing concentration (e.g., 1 μ M) with a final DMSO concentration of 0.5%.

Workflow Powder Dry Compound (Equilibrate to RT) Stock 10 mM Stock Solution (Vortex & Sonicate) Powder->Stock Solvent Anhydrous DMSO (>99.9% purity) Solvent->Stock Aliquot Single-Use Aliquots (Store at -20°C to -80°C) Stock->Aliquot Dilution Intermediate Dilution (in assay buffer) Aliquot->Dilution Thaw once Assay In Vitro Assay (Final DMSO ≤ 0.5%) Dilution->Assay Transfer

Workflow for preparing and diluting DMSO stock solutions for in vitro assays.

Troubleshooting & Quality Control

To maintain a self-validating system, implement the following QC checks during your workflow:

  • Issue: Compound crashes out upon dilution in aqueous media.

    • Diagnostic: Check the assay plate under a standard light microscope (10x or 20x objective). Precipitated compound will appear as needle-like crystals or amorphous cloudy aggregates.

    • Solution: Warm the intermediate dilution to 37°C before adding it to the cells/enzyme. Alternatively, reduce the top concentration of the assay or increase the carrier protein (BSA) concentration in the buffer.

  • Issue: Inconsistent IC 50​ values across different assay runs.

    • Diagnostic: This is the hallmark of freeze-thaw degradation or water uptake in the DMSO stock [2].

    • Solution: Utilize nephelometry (light scattering) to confirm that the compound is fully dissolved in the stock. Discard old stocks and prepare fresh single-use aliquots from the dry powder.

References

  • Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent. Journal of Medicinal Chemistry, 52(24), 8010-8024.[Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[Link]

Application

Application Note: In Vivo Dosing Strategies and Vehicle Selection for 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine Derivatives

Target Audience: Preclinical Researchers, In Vivo Pharmacologists, and Translational Scientists. Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Pharmacological Rationale The 4-(1H-pyra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, In Vivo Pharmacologists, and Translational Scientists. Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Pharmacological Rationale

The 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine scaffold represents a critical pharmacophore in modern oncology and metabolic disease research [4]. This core structure is the foundation for a class of highly potent, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR), with WAY-600 and WYE-354 being the most prominent preclinical derivatives[3].

Unlike first-generation allosteric mTOR inhibitors (rapalogs), which only partially inhibit mTORC1 and fail to inhibit mTORC2—often leading to a paradoxical hyperactivation of AKT via loss of negative feedback—pyrazolopyrimidine-morpholine derivatives bind directly to the ATP-binding cleft of the mTOR kinase domain. This dual inhibition completely suppresses both mTORC1-mediated protein translation (via S6K1/4E-BP1) and mTORC2-mediated cell survival signaling (via AKT S473 phosphorylation) [3].

Translating this potent in vitro activity into in vivo efficacy requires meticulous attention to formulation. The highly lipophilic nature of the pyrazolopyrimidine core necessitates optimized vehicle selection to ensure adequate bioavailability, prevent precipitation in the bloodstream, and avoid vehicle-induced toxicity.

Pathway Inhibitor Pyrazolopyrimidine-Morpholine Core (e.g., WAY-600) mTORC2 mTORC2 (Rictor) Inhibitor->mTORC2 mTORC1 mTORC1 (Raptor) Inhibitor->mTORC1 ATP-competitive Block PI3K PI3K AKT AKT (PKB) PI3K->AKT AKT->mTORC1 mTORC2->AKT Phosphorylates S473 S6K1 S6K1 (Protein Synthesis) mTORC1->S6K1 Phosphorylates T389 4 4 mTORC1->4 EBP1 4E-BP1 (Translation)

Fig 1. Mechanism of dual mTORC1/mTORC2 inhibition by the pyrazolopyrimidine core.

Physicochemical Properties & Vehicle Selection

The efficacy of 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine derivatives in vivo is strictly bottlenecked by their aqueous solubility. The morpholine ring provides some polarity, but the planar pyrazolopyrimidine core drives high lipophilicity, making standard saline or PBS formulations impossible.

Table 1: Validated In Vivo Vehicles for Pyrazolopyrimidine-Morpholine Derivatives
Formulation StrategyCompositionRoute of AdminMax SolubilityRationale / Causality
Co-solvent Solution 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% SalineIP, IV, PO~5.0 mg/mLPEG300 acts as a cosolvent to prevent core precipitation upon aqueous dilution. Tween 80 reduces surface tension, preventing micro-aggregation in blood [1].
Lipid Solution 10% DMSO + 90% Corn OilPO (Gavage)~2.5 mg/mLHighly lipophilic environment ideal for oral absorption via the lymphatic system, bypassing first-pass liver metabolism [2].
Aqueous Suspension 0.5% CMC-Na in ddH₂OPO (Gavage)≥5.0 mg/mLCMC-Na increases fluid viscosity, keeping the insoluble API uniformly suspended to ensure accurate volumetric dosing [1].

Expert Insight: If the study requires continuous dosing exceeding 14 days, avoid the 10% DMSO + Corn Oil protocol, as repeated high-dose DMSO via oral gavage can cause gastrointestinal irritation and lipid malabsorption. The 5% DMSO co-solvent solution is the gold standard for systemic (IP) delivery.

In Vivo Dosing Strategies

When designing xenograft or syngeneic mouse models, dosing parameters must be tightly controlled to maintain target engagement (suppression of P-S6K and P-AKT) without inducing systemic toxicity.

  • Dose Range: 10 mg/kg to 50 mg/kg [2][3].

  • Frequency: Once daily (q.d.) or twice daily (b.i.d.) depending on the specific derivative's half-life. WAY-600 is typically administered at 10 mg/kg q.d., while WYE-354 is often dosed at 50 mg/kg q.d. [3].

  • Combination Therapies: The pyrazolopyrimidine-morpholine core exhibits profound synergistic effects when co-administered with MEK inhibitors (e.g., MEK-162 at 2.5 mg/kg). This combination blocks the compensatory MAPK/ERK pathway upregulation that often occurs when mTOR is suppressed [2].

Experimental Protocols

Protocol A: Preparation of 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline Solution

This protocol yields a clear solution ideal for Intraperitoneal (IP) or Intravenous (IV) injection. It must be prepared fresh daily to prevent long-term precipitation.

Materials:

  • API: 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine derivative (e.g., WAY-600)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Step-by-Step Workflow:

  • Stock Preparation: Weigh out exactly 5.0 mg of the API powder.

  • Primary Dissolution: Add 50 µL of DMSO to the powder. Vortex vigorously for 1-2 minutes until a completely clear stock solution is achieved. Critical: Do not proceed if particulate matter remains; sonicate in a water bath at 37°C if necessary.

  • Co-solvent Addition: Add 400 µL of PEG300 to the DMSO stock. Vortex for 30 seconds to ensure homogeneous mixing. The solution should remain perfectly clear.

  • Surfactant Addition: Add 50 µL of Tween 80. Pipette up and down slowly (Tween 80 is highly viscous) and vortex for 1 minute.

  • Aqueous Dilution: Dropwise, add 500 µL of Sterile Saline while gently swirling the tube.

  • Final Verification: The final volume is 1.0 mL, yielding a 5.0 mg/mL clear solution. Administer to subjects within 4 hours of preparation [1].

FormulationWorkflow Step1 Weigh API (Powder) Step2 Dissolve in DMSO (5% Final Vol) Step1->Step2 Step3 Add PEG300 (40% Final Vol) Step2->Step3 Step4 Add Tween 80 (5% Final Vol) Step3->Step4 Step5 Add Saline (50% Final Vol) Step4->Step5 Step6 Vortex & Sonicate (Clear Solution) Step5->Step6 Step7 In Vivo Dosing (IP/IV) Step6->Step7

Fig 2. Step-by-step formulation workflow for IP/IV co-solvent solution.

Protocol B: In Vivo Dosing and Pharmacodynamic Monitoring

To validate target engagement, tumor lysates must be analyzed for mTORC1/2 biomarkers.

  • Subject Grouping: Randomize xenograft-bearing mice (e.g., HepG2 or PC3MM2 models) into vehicle control and treatment groups (n=10 per group) once tumors reach ~100-150 mm³ [2].

  • Administration: Administer the formulated solution via IP injection at 10 mg/kg. For a 25g mouse, inject 50 µL of the 5.0 mg/mL solution.

  • Pharmacodynamic Sampling: To verify ATP-competitive inhibition, sacrifice a subset of mice at 1, 2, 4, and 6 hours post-dose. Rapidly excise the tumor tissue and snap-freeze in liquid nitrogen [3].

  • Biomarker Analysis: Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitor cocktails. Perform Western blotting for:

    • P-S6K (T389): Validates mTORC1 inhibition.

    • P-AKT (S473): Validates mTORC2 inhibition.

    • P-AKT (T308): Acts as a negative control (phosphorylated by PDK1, should remain relatively unaffected acutely) [3].

  • Longitudinal Monitoring: For the remaining cohort, measure tumor volume via digital calipers and body weight twice weekly. A body weight loss of >15% indicates unacceptable vehicle or drug toxicity, necessitating a dosing holiday.

References

  • Yu, K., et al. "Biochemical, Cellular, and In vivo Activity of Novel ATP-Competitive and Selective Inhibitors of the Mammalian Target of Rapamycin". Cancer Research, American Association for Cancer Research, 2009. Available at:[Link]

  • Google Patents. "Novel compounds as modulators of protein kinases" (US20120289496A1). Google.com.
Method

Application Note: Advanced Protein Co-Crystallization Methods for PI3K/mTOR Kinases with 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine Ligands

Executive Summary & Scientific Rationale The development of dual PI3K/mTOR inhibitors has revolutionized targeted oncology, particularly in overcoming resistance mechanisms associated with single-node inhibition[1]. At t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The development of dual PI3K/mTOR inhibitors has revolutionized targeted oncology, particularly in overcoming resistance mechanisms associated with single-node inhibition[1]. At the heart of many highly potent clinical candidates (e.g., Buparlisib, PKI-587) lies the 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine scaffold[2][3].

From a structural biology perspective, this scaffold is a privileged ATP-competitive pharmacophore[4]. The causality behind its high affinity lies in its dual-interaction mechanism:

  • The Adenine Isostere: The fused pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, allowing it to intercalate deeply into the hydrophobic cleft of the kinase active site[4].

  • The Hinge-Binding Morpholine: Unlike many ligands where morpholine is used merely to improve aqueous solubility, in this scaffold, the C4-morpholine ring is a critical binding determinant[2]. The morpholine oxygen acts as a highly directional hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (specifically Val851 in PI3Kγ and Val2240 in mTOR)[2][3].

Because these ligands often induce localized conformational changes within the kinase P-loop and activation loop, co-crystallization is strongly preferred over apo-crystal soaking. Soaking these rigid, bulky morpholine derivatives into pre-formed apo-crystals frequently results in crystal cracking or loss of diffraction resolution due to lattice strain.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Survival & Proliferation mTORC1->Proliferation Drives mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Inhibitor 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine (Dual PI3K/mTOR Inhibitor) Inhibitor->PI3K ATP-competitive inhibition Inhibitor->mTORC1 Inhibitor->mTORC2

Diagram 1: PI3K/mTOR signaling pathway and the dual-node blockade by the pyrazolopyrimidine ligand.

Experimental Workflow & Validation Strategy

To obtain high-resolution electron density maps (Fo-Fc) of the ligand, we utilize the PI3Kγ kinase domain as a robust structural surrogate for the PI3K family[5][6]. PI3Kγ crystallizes more readily than the heterodimeric PI3Kα, yet maintains near-identical ATP-binding site architecture, making it the industry standard for Structure-Based Drug Design (SBDD)[6].

Workflow P1 Protein Purification SEC & Concentration (10-15 mg/mL) P3 Complex Formation Incubate 1-2 mM Ligand with Protein (1 hr, 4°C) P1->P3 P2 Ligand Preparation 10-50 mM in 100% DMSO P2->P3 P4 Crystallization Sitting-Drop Vapor Diffusion (PEG 4000, pH 5.5) P3->P4 Validation: DLS & Centrifugation P5 Cryoprotection 20% Glycerol + Ligand P4->P5 Crystal Growth (3-7 days) P6 X-Ray Diffraction Synchrotron Data Collection P5->P6

Diagram 2: End-to-end co-crystallization workflow highlighting critical validation checkpoints.

Step-by-Step Co-Crystallization Protocol

Phase 1: Ligand Preparation & Complex Formation

Causality Insight: Pyrazolo[3,4-d]pyrimidines are highly hydrophobic. However, kinases are sensitive to organic solvents. Exceeding 2-5% (v/v) DMSO will denature PI3Kγ, leading to amorphous precipitation rather than nucleation.

  • Ligand Solubilization: Dissolve the 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine derivative in 100% anhydrous DMSO to a stock concentration of 50 mM. Store in amber tubes to prevent photo-degradation.

  • Protein Thawing: Thaw purified PI3Kγ (residues 144-1102) on ice. The protein should be in a base buffer of 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, at a concentration of 10-12 mg/mL.

  • Co-Complexation: Slowly add the ligand stock to the protein to achieve a final ligand concentration of 1.5 mM. Ensure the final DMSO concentration does not exceed 3% (v/v).

  • Incubation: Incubate the mixture on ice for 60 minutes to allow the ligand to reach thermodynamic equilibrium within the active site.

  • Self-Validating Checkpoint: Centrifuge the complex at 14,000 × g for 10 minutes at 4°C.

    • Validation: If a white pellet forms, the ligand has precipitated or induced protein aggregation. You must lower the ligand concentration or increase the NaCl concentration in the buffer to 150 mM to stabilize the protein.

Phase 2: Sitting-Drop Vapor Diffusion

Causality Insight: Sitting-drop is preferred over hanging-drop for PI3Kγ because the lower surface tension of PEG-based precipitants can cause hanging drops to spread or fall.

  • Matrix Preparation: Prepare a 96-well crystallization plate using the optimized buffer matrix (See Table 1).

  • Drop Setup: Using an automated liquid handler (e.g., Mosquito), dispense 200 nL of the protein-ligand complex and 200 nL of the reservoir solution into the sample well.

  • Sealing and Incubation: Seal the plate with optically clear film and incubate at 20°C (293 K)[5].

  • Monitoring: Monoclinic crystals (Space group C2) typically appear within 3 to 7 days.

Phase 3: Cryoprotection and Harvesting

Causality Insight: Ice ring formation during X-ray diffraction will obscure high-resolution data. Glycerol is the optimal cryoprotectant for PI3Kγ, but it must be supplemented with the ligand to prevent the ligand from washing out of the active site during the brief soak.

  • Cryo-Buffer Preparation: Mix the reservoir solution with 20% (v/v) glycerol. Add the morpholine ligand to a final concentration of 1 mM.

  • Harvesting: Using a nylon loop, transfer the crystal from the drop into the cryo-buffer for exactly 10 seconds.

  • Flash-Freezing: Plunge the loop immediately into liquid nitrogen.

Quantitative Data Presentation

Table 1: Optimized Crystallization Buffer Matrix for PI3Kγ-Morpholine Complexes
ComponentFunctionOptimal Concentration / pHRange for Optimization
PEG 4000 Primary Precipitant (Crowding agent)18% (w/v)14% - 22% (w/v)
Ammonium Sulfate Co-precipitant (Salting out)0.2 M0.1 M - 0.3 M
Sodium Acetate pH Buffer0.1 M, pH 5.5pH 5.0 - 6.0
Glycerol Cryoprotectant (Added post-growth)20% (v/v)15% - 25% (v/v)
Table 2: Typical X-ray Data Collection & Refinement Statistics

Note: These metrics represent the standard acceptance criteria for publishing structure-based drug design data of pyrazolopyrimidine-kinase complexes[5][7].

ParameterTarget ValueCausality / Significance
Resolution (Å) 2.2 – 2.8 ÅRequired to accurately assign the morpholine oxygen H-bond orientation.
Space Group C 1 2 1Standard packing for PI3Kγ kinase domain constructs.
Completeness (%) > 95%Ensures no missing wedges of data in the reciprocal space.
R_work / R_free < 0.22 / < 0.26Validates that the atomic model accurately represents the diffraction data without overfitting.
Ligand Occupancy > 0.85Confirms successful co-crystallization rather than partial binding.

Troubleshooting & Expert Insights

  • Issue: Crystals are heavily cracked or exhibit high mosaicity (>1.0°).

    • Cause: The 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine ligand is sterically demanding. If the kinase activation loop is locked in an incompatible conformation, the protein will struggle to pack into a uniform lattice.

    • Solution: Transition from co-crystallization to a "mild soaking" approach using cross-linked apo-crystals, or introduce a 1 mM ATP-competitive dummy ligand during purification to pre-condition the hinge region, exchanging it for your morpholine ligand right before crystallization.

  • Issue: Poor electron density specifically around the morpholine ring.

    • Cause: The morpholine ring may be adopting multiple chair conformations (ring flipping) within the solvent-exposed region of the active site.

    • Solution: Check the Fo-Fc difference map at 3σ. If the density is smeared, model the morpholine ring in dual conformations and refine the occupancies. Alternatively, synthesize a bridged morpholine derivative (e.g., 2,6-ethylene bridged morpholine) which locks the conformation and often improves both IC50 and crystallographic resolution[4].

References

  • Schenone, S., Radi, M., Musumeci, F., Brullo, C., & Botta, M. (2014). "Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies." Journal of Medicinal Chemistry, 57(11), 4393-4414.[Link]

  • Liu, Q., Wang, J., Kang, S. A., et al. (2009). "Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR)." Journal of Medicinal Chemistry, 53(1), 7146-7155.[Link]

  • Protein Data Bank Japan (PDBj). (2018). "6GVI - Crystal structure of PI3K alpha in complex with 3-(2-Amino-benzooxazol-5-yl)-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine." PDBj Experimental Details.[Link]

  • Unciti-Broceta, A., et al. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." ResearchGate / PMC.[Link]

  • RSC Advances. (2025). "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." Royal Society of Chemistry.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine

Welcome to the Technical Support Center. The 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine core is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors targeti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine core is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors targeting FLT3, PI3K, and mTOR[1]. The standard construction of this motif relies on a Nucleophilic Aromatic Substitution (SNAr) between 4-chloro-1H-pyrazolo[3,4-d]pyrimidine and morpholine.

While seemingly straightforward, chemists frequently encounter stalled kinetics, incomplete conversions, and difficult-to-remove byproducts. This guide provides a mechanistic troubleshooting framework and a self-validating protocol to help you achieve >85% isolated yields.

Part 1: Mechanistic Workflow & Reaction Pathways

Understanding the competing reaction pathways is critical to diagnosing low yields. The diagram below illustrates the desired SNAr pathway versus the two most common yield-killing side reactions: hydrolysis and N1-deprotonation.

SNAr_Optimization SM 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (Electrophile) Target 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine (Desired Product) SM->Target SNAr (Anhydrous, 80-100°C) Hydrolysis 4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine (Hydrolysis Byproduct) SM->Hydrolysis Aqueous Base / Moisture Anion N1-deprotonated anion (Deactivated Intermediate) SM->Anion Deprotonation (pKa ~9.5) Morpholine Morpholine (Nucleophile) Morpholine->Target Anion->Target High Activation Energy Barrier Water Trace H2O / OH- Water->Hydrolysis Base Excess Base (DIPEA) Base->Anion

Reaction pathways and kinetic barriers in the SNAr of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Part 2: Troubleshooting FAQs

Q1: My reaction stalls at 40-50% conversion, even with prolonged heating. Why is the starting material unreactive? Causality & Solution: The root cause is the acidic N1 proton of the pyrazole ring (pKa ~9.5). In the presence of morpholine or an auxiliary base like DIPEA, the N1 position is rapidly deprotonated to form a pyrazolopyrimidine anion. Quantum mechanical (QM) LUMO analysis demonstrates that this anionic state significantly increases electron density across the fused ring system, raising the Lowest Unoccupied Molecular Orbital (LUMO) energy[2]. This electronically deactivates the C4 position, drastically increasing the activation energy required for the SNAr addition-elimination step[3]. To overcome this kinetic barrier, you must either:

  • Supply sufficient thermal energy (e.g., heating to 100°C in n-butanol, or up to 220°C via microwave irradiation for sterically hindered amines)[4][5].

  • Temporarily mask the N1 position with a protecting group (e.g., THP or SEM) prior to the SNAr step.

Q2: I am isolating a highly polar byproduct instead of my target. LC-MS shows a mass of [M+H]+ = 137. What is this? Causality & Solution: This is 1H-pyrazolo[3,4-d]pyrimidin-4-ol (the tautomer of allopurinol), resulting from the hydrolysis of the C4-chloride. The C4 position is highly electrophilic. If trace water is present in your solvent, or if you are using an aqueous inorganic base (like NaOH or K 2​ CO 3​ in wet DMF)[1], the hydroxide ion outcompetes morpholine as a nucleophile. Solution: Strictly exclude water. Switch from inorganic bases to anhydrous N,N-diisopropylethylamine (DIPEA) and use dry, polar protic solvents like n-butanol, which effectively solubilize the starting material without promoting hydrolysis[4].

Q3: How do I choose the right solvent and base? Causality & Solution: See the empirical data summary below. n-Butanol with DIPEA is the gold standard for this specific transformation because it allows for high reflux temperatures (117°C) while maintaining an anhydrous, homogeneous environment[4].

Part 3: Quantitative Data Summary

The following table summarizes the expected outcomes based on various solvent and base combinations during the SNAr reaction.

Solvent SystemBase UsedTemp (°C)Time (h)Primary OutcomeEst. Yield
DMF / H 2​ ONaOH804Severe hydrolysis (Allopurinol formation)< 20%
Anhydrous DMFK 2​ CO 3​ 8012Sluggish kinetics due to poor solubility45 - 55%
Anhydrous n-Butanol DIPEA 100 6 Clean conversion, easy precipitation 85 - 90%
NMP (Microwave)Neat Morpholine2000.5Rapid conversion, requires HPLC purification90 - 95%

Part 4: Self-Validating Experimental Protocol

Objective: Achieve >85% yield utilizing thermal kinetic driving and anhydrous conditions.

Materials:

  • 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq, limiting reagent)

  • Morpholine (1.5 eq, nucleophile)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, acid scavenger)

  • Anhydrous n-Butanol (0.2 M relative to starting material)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-chloro-1H-pyrazolo[3,4-d]pyrimidine in anhydrous n-butanol under an inert nitrogen atmosphere.

    • Validation Check: The mixture will appear as a milky, heterogeneous suspension.

  • Base Addition: Add DIPEA (2.0 eq) via syringe.

    • Validation Check: The suspension may slightly clear or change tint as the N1-anion forms.

  • Nucleophile Addition: Add morpholine (1.5 eq) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 100°C (oil bath temperature).

    • Causality: Heating is strictly required to overcome the high activation energy of the deactivated N1-anionic intermediate[2].

  • In-Process Monitoring: Stir at 100°C for 4-6 hours. Monitor via TLC (10% MeOH in DCM) or LC-MS.

    • Validation Check: The starting material (R f​ ~0.6) should disappear. The product spot (R f​ ~0.3) will be strongly UV-active. LC-MS must show the target mass[M+H]+ = 206.1.

  • Workup & Precipitation: Cool the reaction to room temperature, then further to 4°C in an ice bath. The product will precipitate out of the n-butanol solution.

    • Causality: 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine has low solubility in cold alcohols, allowing for direct isolation without column chromatography.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) followed by diethyl ether (10 mL) to remove residual DIPEA salts and traces of n-butanol.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours to afford the pure product as an off-white solid.

Part 5: References

  • [1] Drug Discovery against Psoriasis: Identification of a New Potent FMS-like Tyrosine Kinase 3 (FLT3) Inhibitor... ACS Publications. URL:

  • [6] Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. URL:

  • [4] US8101623B2 - Substituted pyrrolo[2,3-d]pyrimidine as a protein kinase B inhibitor. Google Patents. URL:

  • [2] SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services. URL:

  • [5] Creation of a Novel Class of Potent and Selective MutT Homologue 1 (MTH1) Inhibitors... SciSpace. URL:

  • [3] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology. URL:

Sources

Optimization

Technical Support Center: Troubleshooting Precipitation of 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine in Aqueous Media

Overview The compound 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a highly privileged pharmacophore, serving as the core structural building block for numerous ATP-competitive kinase inhibitors, particularly those...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

The compound 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a highly privileged pharmacophore, serving as the core structural building block for numerous ATP-competitive kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR signaling pathways[1]. While highly potent, this scaffold is notorious for its poor aqueous solubility[2]. The flat, rigid aromatic pyrazolo[3,4-d]pyrimidine core, combined with the morpholine ring, results in high crystal lattice energy. Consequently, researchers frequently encounter rapid compound precipitation when diluting DMSO stocks into aqueous cell culture media[3].

This guide provides a mechanistic understanding of this phenomenon and field-proven, self-validating protocols to rescue your in vitro assays.

Visualizing the Problem: The "Solvent Shift" Phenomenon

When a highly lipophilic compound is transferred from a 100% organic solvent (DMSO) into an aqueous environment, it experiences a sudden change in dielectric constant. This triggers a hydrophobic collapse, leading to rapid nucleation and precipitation[4].

G A 10 mM DMSO Stock (Fully Solubilized) B Direct Aqueous Dilution (Culture Media) A->B >1:100 Dilution C Solvent Shift & Hydrophobic Collapse B->C Localized Supersaturation D Nucleation & Micro-precipitation C->D High Lattice Energy E Erratic IC50 & False Negatives D->E Reduced Free Drug

Mechanistic pathway of solvent-shift precipitation for pyrazolopyrimidine derivatives.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why does 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine precipitate so readily in DMEM/RPMI? A: The precipitation is driven by thermodynamics. The pyrazolo[3,4-d]pyrimidine core is highly planar, which facilitates strong pi-pi stacking interactions between molecules. This high crystal packing energy resists hydration[3]. When you perform a "solvent shift" by pipetting the DMSO stock into aqueous media, the compound attempts to minimize its surface area exposed to water, rapidly aggregating into microcrystals[4].

Q2: How does this precipitation affect my cellular assays? A: Precipitation fundamentally alters the dosing of your experiment. Because the drug is locked in a solid crystalline state, the actual concentration of free, bioavailable drug in the media is drastically lower than your calculated concentration. This leads to right-shifted dose-response curves, artificially inflated IC50 values, and false negatives. Additionally, microcrystals can physically settle on adherent cells, causing localized toxicity that confounds phenotypic readouts.

Q3: What is "DMSO Shock" and how do I avoid it? A: "DMSO shock" occurs when a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into a large volume of aqueous media. The diffusion of DMSO into the water outpaces the solvation of the drug, creating localized zones of extreme supersaturation that trigger immediate nucleation. To prevent this, employ an intermediate dilution strategy (e.g., creating a 10x working stock in 10% DMSO/90% media) before the final transfer to the assay plate.

Q4: Can I use additives to stabilize the compound in solution? A: Yes. Formulating the media with precipitation inhibitors is highly effective. The addition of 0.1% to 0.5% Bovine Serum Albumin (BSA) provides hydrophobic pockets that act as carrier proteins, mimicking human serum albumin binding in vivo. Alternatively, non-ionic surfactants like Pluronic F-127 (at low concentrations, e.g., 0.01%) can sterically stabilize the compound and inhibit nucleation kinetics without causing cellular toxicity[5].

Data Presentation: Solubility Parameters

Understanding the kinetic solubility limits of your compound under various media conditions is critical for accurate assay design.

Diluent / Media ConditionMax Soluble Concentration (µM)Precipitation Onset TimeRecommended Use Case
100% DMSO > 10,000N/ALong-term stock storage
PBS (pH 7.4) < 5< 5 minutesNot recommended
DMEM + 1% DMSO 10 - 1510 - 30 minutesShort-term biochemical assays
DMEM + 10% FBS + 1% DMSO 40 - 502 - 4 hoursStandard 2D cell culture
DMEM + 0.01% Pluronic F-127 80 - 100> 24 hoursHigh-dose phenotypic screening

Troubleshooting Workflow

G Start Observe erratic assay data or visible crystals Check Assess via Nephelometry or DLS Start->Check Precip Precipitation Confirmed? Check->Precip Sol1 Implement Intermediate Dilution (e.g., PEG400) Precip->Sol1 Yes Sol3 Proceed with Cellular Assay Precip->Sol3 No Sol2 Add Carrier Protein (BSA) or Pluronic F-127 Sol1->Sol2 If precipitation persists Sol2->Check Re-evaluate solubility

Decision-tree workflow for troubleshooting in vitro compound precipitation.

Experimental Protocol: Nephelometric Validation of Compound Solubility

To ensure scientific integrity, you must empirically determine the kinetic solubility limit of the compound in your specific assay media prior to cellular dosing. This protocol is a self-validating system : by measuring light scatter (nephelometry) alongside a known soluble control, the assay internally validates whether an increase in signal is due to true precipitation or background media artifacts.

Materials Needed:

  • 10 mM stock of 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine in anhydrous DMSO.

  • Target aqueous media (e.g., DMEM + 10% FBS).

  • Clear-bottom 96-well microplate.

  • Microplate reader equipped with a nephelometry module (or absorbance at 620 nm).

Step-by-Step Methodology:

  • Serial Dilution in Organic Phase: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 19.5 µM). Causality Note: Performing the serial dilution in DMSO prevents premature nucleation before the final solvent shift.

  • Media Dispensing: Dispense 198 µL of the target aqueous media into the 96-well plate. Include a row of media-only wells as a baseline control.

  • Controlled Solvent Shift: Rapidly inject 2 µL of each DMSO dilution into the media using a multichannel pipette. Mix immediately by triturating 3 times. This ensures a final DMSO concentration of 1% and prevents localized supersaturation.

  • Kinetic Incubation: Incubate the plate at 37°C for 2 hours. Causality Note: Precipitation is a kinetic process. Immediate reading may miss delayed nucleation events that would otherwise ruin a 72-hour cell assay[4].

  • Nephelometric Readout: Read the plate using the nephelometry module.

  • Data Analysis: Plot the light scatter signal (y-axis) against the compound concentration (x-axis). The concentration at which the signal sharply deviates from the baseline control indicates the absolute kinetic solubility limit of the compound in that specific media.

References[4] Title: In Vitro High-throughput Drug Precipitation Methods for Oral Formulations

Source: americanpharmaceuticalreview.com URL: 5] Title: Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations Source: pharmtech.com URL: 3] Title: Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain Source: nih.gov URL: 2] Title: Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays Source: nih.gov URL: 1] Title: Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR) Source: acs.org URL:

Sources

Troubleshooting

Technical Support Center: HPLC-UV Optimization for 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine

Welcome to the analytical troubleshooting portal for 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine. This heterocyclic building block—featuring a highly basic pyrazolo-pyrimidine core and a polar morpholine ring—presents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical troubleshooting portal for 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine. This heterocyclic building block—featuring a highly basic pyrazolo-pyrimidine core and a polar morpholine ring—presents unique chromatographic challenges. Its structural motifs are prevalent in kinase inhibitors (e.g., FGFR, mTOR)[1], making its accurate purity analysis critical for downstream drug development.

This guide synthesizes field-proven methodologies to help you achieve sharp, symmetrical peaks, robust retention times, and reliable quantitation.

Mechanistic Grounding: Why Basic Heterocycles Fail in HPLC

The primary challenge when analyzing 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is peak tailing . This phenomenon is not merely a cosmetic issue; it compromises resolution, integration accuracy, and limit of detection (LOD).

The Causality of Peak Tailing

The morpholine nitrogen and the pyrazolo-pyrimidine nitrogens act as strong hydrogen bond acceptors and electron-pair donors. When using traditional reversed-phase silica columns, unreacted (uncapped) silanol groups (Si-OH) on the stationary phase dissociate into negatively charged silanoxide ions (Si-O⁻) at a pH above 4.0. The positively charged, protonated basic analyte undergoes an unwanted secondary ionic interaction with these silanoxide ions. Because this interaction is kinetically slower than hydrophobic partitioning, a portion of the analyte molecules is retained longer, dragging out the trailing edge of the peak[2].

Mechanism Analyte Analyte Base (Protonated) Interaction Ionic Secondary Interaction (Causes Peak Tailing) Analyte->Interaction Silanol Silanol Silanol->Interaction Mitigation Mitigation Interaction->Mitigation Apply Fix Ideal Hydrophobic Partitioning (Symmetrical Peak) Mitigation->Ideal

Fig 1: Mechanism of secondary silanol interactions and pH-mediated mitigation.

Core Optimization Parameters

To establish a self-validating system, the chromatographic conditions must force the analyte into a single ionization state while masking active sites on the column.

Quantitative Optimization Matrix
ParameterSub-Optimal ChoiceOptimized ChoiceScientific Rationale
Stationary Phase Type A Silica (High Silanol)Type B Ultra-Pure Silica (End-capped or Polar-embedded) Modern Type B silica has reduced metal content and fewer free silanols. End-capping chemically blocks residual silanols, preventing ionic interactions[3].
Mobile Phase pH pH 4.0 - 7.0 (Unbuffered)pH 2.5 (e.g., 0.1% TFA or 20 mM Phosphate Buffer) Lowering pH to < 3.0 fully protonates the basic nitrogens but critically neutralizes acidic silanol species (Si-OH), eliminating the ionic attraction[2].
Organic Modifier MethanolAcetonitrile (ACN) ACN provides lower viscosity and better mass transfer kinetics, which sharpens peaks for rigid heterocycles.
Detection Wavelength 280 nm220 nm and 254 nm Pyrazolopyrimidines exhibit strong UV absorbance maxima at 220 nm (π-π* transitions) and 254 nm, ensuring high sensitivity[4].
Column Temperature Ambient (~20°C)40°C Elevated temperature decreases mobile phase viscosity, improving column efficiency and reducing backpressure.

Step-by-Step Experimental Protocol: Self-Validating Purity Analysis

This protocol integrates System Suitability Testing (SST) to ensure the method validates itself prior to sample analysis.

Reagents & Equipment:

  • Column: Phenomenex Kinetex C18 or Waters XBridge Shield RP18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Diluent: Water:Acetonitrile (80:20, v/v) to match initial gradient conditions and prevent solvent shock[2].

Step 1: System Preparation & Equilibration

  • Purge the HPLC lines with Mobile Phase A and B to remove air bubbles.

  • Set the column oven to 40°C.

  • Equilibrate the column with 5% Mobile Phase B at a flow rate of 1.0 mL/min for 20 column volumes (approx. 30 minutes) until the baseline at 254 nm is perfectly flat.

Step 2: Gradient Elution Program

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar morpholine moiety).

  • 2.0 - 12.0 min: 5% to 95% B (Linear gradient to elute the pyrazolo-pyrimidine core and non-polar impurities).

  • 12.0 - 15.0 min: 95% B (Wash step).

  • 15.0 - 15.1 min: 95% to 5% B.

  • 15.1 - 20.0 min: 5% B (Re-equilibration).

Step 3: System Suitability Test (SST) - The Self-Validation Step

  • Prepare a standard solution of 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine at 0.1 mg/mL.

  • Inject 10 µL of the standard solution five consecutive times.

  • Acceptance Criteria:

    • Retention Time %RSD: ≤ 1.0% (Ensures pump and pH stability).

    • Peak Area %RSD: ≤ 2.0% (Ensures injector precision).

    • Tailing Factor (Tf): 0.9 to 1.5 (Confirms silanol interactions are suppressed).

Step 4: Sample Analysis

  • Inject the unknown sample (prepared at 0.1 mg/mL in diluent).

  • Calculate purity using the area normalization method (Area of Main Peak / Total Area of All Peaks × 100). Purity for downstream synthesis should typically be >95%[1].

Troubleshooting Workflow & FAQs

Troubleshooting Start Issue: Peak Tailing or Poor Resolution CheckSystem SST Pass? (Check Dead Volume) Start->CheckSystem FixSystem Minimize tubing length, tighten PEEK fittings CheckSystem->FixSystem No CheckPH Is Mobile Phase pH < 3.0? CheckSystem->CheckPH Yes FixSystem->CheckSystem AdjustPH Add 0.1% TFA or 20mM Phosphate CheckPH->AdjustPH No CheckColumn Using End-Capped Type B Silica? CheckPH->CheckColumn Yes AdjustPH->CheckColumn ChangeColumn Switch to Polar-Embedded or Core-Shell Column CheckColumn->ChangeColumn No Success Optimal Peak Shape (Asymmetry 0.9-1.2) CheckColumn->Success Yes ChangeColumn->Success

Fig 2: Diagnostic workflow for resolving peak tailing in basic heterocycles.

Frequently Asked Questions

Q1: My peak tailing factor (Tf) is 2.1 despite using a C18 column. What is the root cause? A: You are likely experiencing secondary interactions with exposed silanol groups. Traditional C18 columns (Type A silica) have a high density of unbonded silanols. For a highly basic compound like 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine, you must switch to a high-purity Type B silica column with dense end-capping. Additionally, ensure your mobile phase pH is strictly ≤ 3.0 to keep surface silanols protonated and neutral[3].

Q2: I am observing a split peak for my main compound. Is it degrading? A: Not necessarily. Split peaks for basic compounds often occur when the sample diluent is significantly stronger (e.g., 100% Acetonitrile) than the initial mobile phase conditions (e.g., 5% Acetonitrile). This causes "solvent shock," where the analyte precipitates or travels at different speeds through the column head. Always dissolve your sample in a solvent that closely matches your starting gradient.

Q3: Can I use Triethylamine (TEA) to fix the tailing? A: Historically, competing bases like TEA (e.g., 5 mM) were added to the mobile phase to intentionally bind to and mask active silanol sites. While effective, TEA can drastically reduce column lifetime by accelerating the hydrolysis of the stationary phase and end-capping. It is highly recommended to optimize the pH and column chemistry first before resorting to silanol suppressors.

Q4: My retention time is shifting by ±0.5 minutes between runs. How do I stabilize it? A: Retention time drift for basic heterocycles is usually a pH control issue. If your mobile phase pH is close to the pKa of the morpholine or pyrimidine nitrogens, slight variations in the local environment will cause the compound to shift between ionized and neutral states. Use a strong buffer (like 20 mM potassium phosphate) rather than just adjusting pH with a few drops of acid, ensuring the buffer capacity is sufficient[2].

References

  • BenchChem.
  • Phenomenex. "How to Reduce Peak Tailing in HPLC? - Phenomenex." Phenomenex,
  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • OSTI. "Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors." OSTI.gov,
  • ACS Publications. "Discovery and Optimization of a Novel 2H-Pyrazolo[3,4-d]pyrimidine Derivative as a Potent Irreversible Pan-Fibroblast Growth Factor Receptor Inhibitor." Journal of Medicinal Chemistry,

Sources

Optimization

Strategies to reduce off-target toxicity of 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine in cellular assays

[4-(1H-pyraz Finalizing Validation Protocols I'm now integrating self-validating experimental protocols, including a multiplexed deconvolution assay and an in vitro tubulin polymerization assay, into the guide. This is k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[4-(1H-pyraz

Finalizing Validation Protocols

I'm now integrating self-validating experimental protocols, including a multiplexed deconvolution assay and an in vitro tubulin polymerization assay, into the guide. This is key to address on-target vs. off-target toxicity. The DOT diagram, as well, illustrates this key separation.

Integrating Validation Protocols

I'm now adding a tubulin polymerization assay to validate the microtubule interactions and distinguish them from kinase effects. This will enhance the overall user experience. I am also working on adding this to Diagram 2.

Finalizing Guide Integration

I'm now integrating the final pieces, focusing on the mechanistic details and visual aids into the troubleshooting guide. I've compiled concentration-dependent biomarker thresholds and experimental protocols, including the tubulin polymerization assay, to assist users. The diagram now includes all necessary data.

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals optimizing kinase inhibitors based on the 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine scaffold. While this structure is a highly privileged pharmacophore for targeting the PI3K/mTOR pathway, it frequently exhibits confounding off-target toxicities in cellular assays. This guide provides the mechanistic causality, diagnostic frameworks, and self-validating protocols needed to deconvolute these effects.

Mechanistic Overview: The Dual-Nature of the Scaffold

To troubleshoot toxicity, you must first understand the structural causality of the molecule. The morpholine oxygen acts as a critical "hinge-binder," mimicking the adenine ring of ATP to form hydrogen bonds with the kinase backbone (e.g., Val851 in PI3K α )[1].

However, this exact geometry introduces two distinct off-target liabilities:

  • Microtubule Destabilization (The Colchicine Pocket): The spatial geometry and weak basicity of the morpholino-pyrimidine motif perfectly complement the hydrophobic colchicine binding site on β -tubulin. When local cellular concentrations exceed 1 μM, the mass action law drives the compound into this secondary pocket, causing rapid microtubule depolymerization and a robust G2/M cell cycle arrest[2].

  • Kinome Cross-Reactivity (Src-Family Kinases): The 1H-pyrazolo[3,4-d]pyrimidine core is the foundational pharmacophore of classic Src inhibitors (e.g., PP1, PP2). Unoptimized derivatives often retain low-nanomolar affinity for Src, Fyn, and Lck, confounding phenotypic readouts[3].

Pathway cluster_ontarget On-Target (PI3K / mTOR) cluster_offtarget Off-Target Toxicity Compound 4-(1H-pyrazolo[3,4-d] pyrimidin-4-yl)morpholine PI3K PI3K / mTOR Kinases Compound->PI3K < 100 nM (High Affinity) Tubulin β-Tubulin (Colchicine Pocket) Compound->Tubulin > 1 μM (Low Affinity) Src Src-Family Kinases Compound->Src Variable Affinity AKT ↓ p-AKT (Ser473) PI3K->AKT Prolif G1 Arrest & Apoptosis AKT->Prolif Mitosis ↑ p-Histone H3 (Ser10) Tubulin->Mitosis G2M G2/M Mitotic Arrest Mitosis->G2M

Fig 1: Mechanistic divergence of on-target kinase inhibition vs. off-target tubulin binding.

Troubleshooting FAQs

Q: My cellular IC 50​ for proliferation is 1.5 μM, but my biochemical IC 50​ for PI3K/mTOR is 15 nM. Why is there a 100-fold drop-off? A: This is a classic hallmark of off-target tubulin binding masking your on-target effect. The antiproliferative activity you are observing at 1.5 μM is likely driven by microtubule-dependent cytotoxicity, not PI3K/mTOR inhibition[4]. To verify, check the cell cycle profile. If you see a massive accumulation of cells in the G2/M phase, tubulin—not your target kinase—is driving the phenotype.

Q: How can I chemically optimize the scaffold to eliminate tubulin binding while preserving kinase affinity? A: Tubulin binding is highly sensitive to the spatial orientation of the pyrimidine core and the steric bulk of the morpholine. Two proven strategies include:

  • Scaffold Hopping: Replacing the pyrazolo-pyrimidine core with a triazine completely abolishes microtubule destabilization activity (MDA) by altering the dihedral angle required to fit the colchicine pocket[4].

  • Morpholine Modification: Substituting the standard morpholine with a bridged morpholine or adding a difluoromethyl group alters the steric bulk, preventing insertion into tubulin while maintaining the critical kinase hinge-binding interactions[5].

Q: What are the best controls to use in my cellular assays to prove my compound is hitting the right target? A: A self-validating experimental design requires orthogonal controls. We recommend running a "pure" microtubule-targeting derivative (e.g., MTD147) and a "pure" PI3K inhibitor (e.g., PQR309) alongside your compound. This establishes a definitive baseline for both the kinase-dependent and tubulin-dependent phenotypes[4].

Workflow Start Observe Cellular Cytotoxicity CheckConc Is Assay Concentration > 1 μM? Start->CheckConc YesConc Suspect Tubulin Off-Target CheckConc->YesConc Yes NoConc Suspect Kinome Cross-Reactivity CheckConc->NoConc No Assay1 Run Tubulin Polymerization Assay & Check p-Histone H3 YesConc->Assay1 Assay2 Run Kinase Selectivity Panel (Focus on Src, Fyn, Lck) NoConc->Assay2 Optimize Optimize via Scaffold Hopping or Bridged Morpholines Assay1->Optimize Assay2->Optimize

Fig 2: Decision tree for troubleshooting cellular cytotoxicity in morpholino-pyrimidine assays.

Quantitative Data & Biomarker Thresholds

To accurately deconvolute the mechanism of action in your cellular models, benchmark your readouts against the following established thresholds for this scaffold class.

Table 1: Quantitative Biomarker Thresholds for Scaffold Deconvolution

Biomarker / ReadoutTarget PathwayTypical Cellular IC 50​ / EC 50​ Phenotypic Consequence
p-AKT (Ser473) ↓ PI3K / mTOR10 – 100 nMG1 Cell Cycle Arrest
p-S6 (Ser235/236) ↓ mTORC110 – 100 nMTranslation Inhibition
p-Src (Tyr416) ↓ Src-Family Kinases50 – 500 nMActin Cytoskeleton Alteration
p-Histone H3 (Ser10) ↑ β -Tubulin> 1.0 μMG2/M Mitotic Arrest
Tubulin Polymerization ↓ β -Tubulin> 3.0 μMRapid Cytotoxicity

Self-Validating Experimental Protocols

Protocol 1: Multiplexed Deconvolution Assay (In-Cell Western)

Causality: To definitively prove that cell death is due to on-target kinase inhibition rather than off-target tubulin binding, you must measure both pathways simultaneously in the exact same cell population.

  • Seeding: Seed your target cell line (e.g., HCT116 or A2058) in a 96-well plate and incubate overnight.

  • Treatment: Treat cells with a concentration gradient of your compound (10 nM to 10 μM). Crucial Step: Include a pure PI3K inhibitor (e.g., PQR309) and a pure microtubule destabilizer (e.g., Nocodazole or MTD147) as self-validating controls[4].

  • Fixation: After 24 hours, fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block.

  • Multiplex Probing: Incubate with primary antibodies for both anti-p-AKT (Ser473) (to measure kinase engagement) and anti-p-Histone H3 (Ser10) (to measure mitotic arrest). Use spectrally distinct secondary antibodies (e.g., 700 nm and 800 nm fluorophores).

  • Validation & Analysis: A drop in p-AKT without a spike in p-Histone H3 confirms pure on-target activity. A simultaneous spike in p-Histone H3 indicates the concentration threshold for tubulin toxicity has been crossed[2].

Protocol 2: In Vitro Tubulin Polymerization Assay

Causality: Cellular assays cannot definitively prove direct binding to tubulin due to complex intracellular signaling cascades. A cell-free biochemical assay isolates the variable, proving direct physical interaction with tubulin heterodimers.

  • Preparation: Pre-warm a 96-well half-area plate to 37°C.

  • Reaction Mix: Prepare a solution containing >99% pure porcine brain tubulin (3 mg/mL), GTP (1 mM), and a fluorescent reporter in PIPES buffer. Keep on ice until ready.

  • Compound Addition: Add the morpholino-pyrimidine compound at 1 μM, 5 μM, and 10 μM. Include Paclitaxel (stabilizer) and Colchicine (destabilizer) as controls.

  • Kinetic Read: Transfer the plate to a microplate reader at 37°C. Measure fluorescence kinetically (Ex 340 nm / Em 410 nm) every minute for 60 minutes.

  • Validation: A flattening or suppression of the polymerization curve compared to the vehicle control confirms direct microtubule destabilization by your scaffold[2].

References[4] Bohnacker, T., et al. "Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention." Nature Communications. Link[2] Brachmann, S. M., et al. "Characterization of the Mechanism of Action of the Pan Class I PI3K Inhibitor NVP-BKM120 across a Broad Range of Concentrations." Molecular Cancer Therapeutics. Link[3] Unciti-Broceta, A., et al. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." PMC / NIH. Link[5] Rageot, D., et al. "Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety." ACS Medicinal Chemistry Letters. Link[1] BenchChem Technical Support Team. "4-(6-Hydrazinylpyrimidin-4-yl)morpholine." Benchchem. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 4-Morpholino-1H-pyrazolo[3,4-d]pyrimidine Derivatives vs. Standard PI3K/mTOR Dual Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling axis is a primary driver of cellular proliferation, survival, and metabolism. Historically, single-node inhibition (e.g., target...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling axis is a primary driver of cellular proliferation, survival, and metabolism. Historically, single-node inhibition (e.g., targeting only mTORC1 with rapalogs) has failed in the clinic due to the relief of negative feedback loops, which paradoxically hyperactivates Akt via PI3K and mTORC2.

To circumvent this, the development of dual PI3K/mTOR inhibitors has become a cornerstone of targeted oncology. This guide provides an objective, data-driven comparison between the highly potent 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine scaffold and standard clinical-stage dual inhibitors, providing researchers with the mechanistic rationale and self-validating experimental workflows necessary to evaluate these compounds.

Mechanistic Rationale: The Adenine Bioisostere

Because PI3K and mTOR both belong to the phosphatidylinositol kinase-related kinase (PIKK) family, their ATP-binding pockets share significant structural homology. Designing an inhibitor that effectively bridges both targets requires precise pharmacophore geometry.

  • The Pyrazolo[3,4-d]pyrimidine Core: This fused bicyclic system serves as a classic adenine bioisostere. It mimics the purine ring of ATP, allowing the molecule to slot deeply into the ATP-binding cleft of both kinases.

  • The Morpholine Pharmacophore: The incorporation of a morpholine ring at the C4 position is not arbitrary. The morpholine oxygen acts as a critical, obligate hydrogen-bond acceptor. In PI3Kα, it interacts directly with the backbone amide of the hinge region (specifically Val851).

  • Selectivity Tuning: While the morpholine anchors the inhibitor, substitutions at the C6 position (such as arylureidophenyl groups) exploit the distinct topological differences between the PI3K and mTOR affinity pockets, allowing chemists to dial in sub-nanomolar potency[1].

Pathway RTK Receptor Tyrosine Kinases PI3K PI3K (Class I) RTK->PI3K PIP3 PIP3 Accumulation PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT Akt Activation (p-T308 & p-S473) PDK1->AKT p-T308 mTORC2->AKT p-S473 mTORC1 mTORC1 AKT->mTORC1 Inhibitor 4-Morpholino-pyrazolo[3,4-d]pyrimidine & Standard Dual Inhibitors Inhibitor->PI3K ATP Competition Inhibitor->mTORC2 Inhibitor->mTORC1

PI3K/mTOR signaling nodes targeted by dual ATP-competitive kinase inhibitors.

Comparative Pharmacological Profile

Standard clinical dual inhibitors utilize different core scaffolds. For instance, Dactolisib (NVP-BEZ235) utilizes an imidazoquinoline core[2], while Apitolisib (GDC-0980) relies on a thienopyrimidine scaffold[3].

When compared to these standards, optimized 4-morpholino-pyrazolo[3,4-d]pyrimidine derivatives (specifically those with 6-arylureidophenyl substitutions) demonstrate unprecedented sub-nanomolar biochemical potency against mTOR while maintaining tight, single-digit nanomolar control over PI3Kα.

Table 1: In Vitro Kinase Selectivity Profile ( IC50​ in nM)
Compound Class / DrugCore ScaffoldPI3Kα IC50​ PI3Kγ IC50​ mTOR IC50​ Cellular Efficacy (Proliferation)
Optimized Pyrazolo[3,4-d]pyrimidine Pyrazolo-pyrimidine~ 1.0 - 13.0~ 68.0< 1.0 < 1.0 nM
Dactolisib (NVP-BEZ235) Imidazoquinoline4.05.02.5~ 10 - 15 nM
Apitolisib (GDC-0980) Thienopyrimidine5.014.017.0~ 20 - 30 nM

Data summarized from biochemical profiling assays utilizing ATP concentrations at Km​ for respective kinases.

Self-Validating Experimental Workflows

To objectively evaluate the performance of a 4-morpholino-pyrazolo[3,4-d]pyrimidine against a standard like Dactolisib, researchers must employ a self-validating system. This means pairing an in vitro biochemical assay (to prove direct target binding) with a cellular target engagement assay (to prove the functional consequence of that binding).

Workflow Prep 1. Compound Prep (Serial Dilution) Assay 2. Kinase Assay (ATP at Km) Prep->Assay IC50 Cell 3. Target Engagement (Western Blot) Assay->Cell Selectivity Validate 4. Dual Validation (p-Akt T308/S473) Cell->Validate Efficacy

Self-validating experimental workflow for profiling dual PI3K/mTOR inhibitors.

Protocol 1: In Vitro ATP-Competitive Kinase Assay (TR-FRET)

The Causality of the Method: Because these compounds are ATP-competitive, the concentration of ATP in your assay dictates the apparent IC50​ . If physiological ATP levels (~1 mM) are used, the potency of the inhibitor will be artificially masked. By strictly calibrating the ATP concentration to the Michaelis constant ( Km​ ) for each specific kinase (e.g., ~10 µM for PI3Kα), the resulting IC50​ accurately reflects the inhibitor's true binding affinity ( Ki​ ) via the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3X enzyme/substrate mixture containing recombinant PI3Kα (or mTOR) and PIP2 lipid substrate in kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Addition: Dispense 10-point, 3-fold serial dilutions of the pyrazolopyrimidine inhibitor and Dactolisib (positive control) into a 384-well low-volume plate.

  • Reaction Initiation: Add ATP strictly at the pre-determined Km​ for the specific kinase isoform.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • Detection: Terminate the reaction by adding a TR-FRET detection mixture (Europium-labeled anti-PIP3 antibody and APC-conjugated tracer).

  • Readout: Measure the time-resolved fluorescence resonance energy transfer on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50​ using a 4-parameter logistic curve fit.

Protocol 2: Cellular Target Engagement & Feedback Validation

The Causality of the Method: In vitro potency does not guarantee cellular efficacy due to variables like membrane permeability. More importantly, a true dual inhibitor must suppress both PI3K and mTORC2. We validate this by tracking Akt phosphorylation at two distinct sites: Thr308 (phosphorylated directly downstream of PI3K via PDK1) and Ser473 (phosphorylated by mTORC2). If an inhibitor only blocks mTORC1, p-Akt (Ser473) will paradoxically spike due to the relief of negative feedback. Suppression of both sites validates true dual inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed PTEN-null cancer cells (e.g., U87 glioblastoma) at 2×105 cells/well in 6-well plates. Incubate overnight.

  • Treatment: Treat cells with serial dilutions of the inhibitors (0.1 nM to 1000 nM) for 2 hours. This short timepoint isolates direct kinase inhibition from downstream apoptotic events.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (Na3VO4, NaF). Critical: Phosphatase inhibitors prevent the rapid degradation of p-Akt signals during lysis.

  • Immunoblotting: Resolve 20 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Block the membrane and probe with primary antibodies against p-Akt (Thr308), p-Akt (Ser473), and total Akt.

  • Quantification: Detect bands using enhanced chemiluminescence (ECL). Normalize the phosphorylated Akt signals to total Akt to determine the cellular IC50​ for both the PI3K and mTOR pathways.

Conclusion

While standard dual inhibitors like Dactolisib and Apitolisib have validated the clinical utility of co-targeting PI3K and mTOR, the 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine scaffold offers a highly tunable, adenine-mimetic alternative. By leveraging the morpholine ring as an obligate hydrogen-bond acceptor in the kinase hinge region, and optimizing the C6 position, researchers can achieve sub-nanomolar mTOR inhibition while completely suppressing the PI3K-driven feedback loops that traditionally limit the efficacy of single-node therapies.

References

  • Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Dactolisib (NVP-BEZ235) toxicity in murine brain tumour models Source: BMC Cancer URL:[Link]

  • Co-Targeting PIM Kinase and PI3K/mTOR in NSCLC Source: Cancers (MDPI) URL:[Link]

Comparative

Validating target engagement of 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine using cellular thermal shift assays (CETSA)

Executive Summary Demonstrating intracellular target engagement is a critical bottleneck in the preclinical development of kinase inhibitors. The compound 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine represents a highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Demonstrating intracellular target engagement is a critical bottleneck in the preclinical development of kinase inhibitors. The compound 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine represents a highly privileged structural scaffold frequently utilized to target the Phosphatidylinositol 3-Kinase (PI3K) and mTOR signaling networks[1]. While traditional in vitro assays can confirm enzymatic inhibition, they fail to replicate the complex thermodynamic environment of a living cell. This guide objectively compares the Cellular Thermal Shift Assay (CETSA) against alternative methodologies, providing a self-validating protocol and mechanistic grounding for quantifying the target engagement of this specific morpholine-based scaffold.

Mechanistic Grounding: The Pharmacophore & The Target

To understand why CETSA is the optimal validation tool, we must first understand the causality of the binding event. The 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine scaffold is engineered for competitive ATP antagonism:

  • The Pyrazolo[3,4-d]pyrimidine Core: Acts as a highly efficient adenine bioisostere, occupying the deep hydrophobic pocket of the kinase ATP-binding site[1].

  • The Morpholine Ring: Serves as the critical hinge-binding pharmacophore. The oxygen atom of the morpholine ring acts as a hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kα)[1].

Because the intracellular concentration of ATP is exceptionally high (1–5 mM), competitive inhibitors often exhibit a significant drop in potency when transitioning from biochemical assays to live cells. CETSA bridges this gap by proving that the inhibitor successfully outcompetes intracellular ATP to bind the target[2].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Inhibitor 4-(1H-pyrazolo[3,4-d] pyrimidin-4-yl)morpholine Inhibitor->PI3K Inhibits (Hinge Binder)

PI3K/mTOR signaling cascade and competitive hinge-binding inhibition by the morpholine scaffold.

Comparative Analysis: Target Engagement Methodologies

Selecting the right assay requires balancing physiological relevance, throughput, and direct proof of binding. Below is an objective comparison of CETSA against standard alternatives[3],[4].

MethodologyPrinciple of ActionCellular ContextThroughputKey AdvantageKey Limitation
CETSA (Western/Alpha) Ligand-induced thermodynamic stabilization of folded proteins.Intact live cells or physiological lysates.Medium to HighDirect proof of binding in native cellular environment without tagging.Requires high-quality antibodies for the specific target.
Thermal Proteome Profiling (TPP) CETSA coupled with multiplexed quantitative mass spectrometry.Intact live cells.LowUnbiased, proteome-wide identification of off-targets.High cost; complex data analysis; lower sensitivity for low-abundance proteins.
DARTS Ligand binding protects the target protein from protease digestion.Cell lysates (post-lysis).Low to MediumDoes not require thermal heating; useful for heat-resistant proteins.Protease susceptibility varies wildly; difficult to standardize across targets.
In Vitro Kinase Assay Recombinant enzyme activity measured via ATP consumption/phosphorylation.None (Purified recombinant).Ultra-HighPrecise enzymatic IC50​ and kinetic profiling.Ignores cellular permeability, intracellular ATP competition, and protein complexes.

The Verdict: For validating 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine, CETSA is superior to in vitro assays because it accounts for cellular permeability and ATP competition, and superior to DARTS because thermal denaturation provides a more universally quantifiable metric than protease digestion[5],[4].

Thermodynamic Causality of CETSA

The physical principle driving CETSA is the Gibbs free energy of unfolding ( ΔGunfold​ ). As thermal energy increases, the non-covalent bonds maintaining PI3K's tertiary structure break, exposing hydrophobic residues[5]. In an aqueous cellular environment, these exposed hydrophobic cores rapidly aggregate and precipitate.

When the morpholine scaffold binds to the hinge region, it forms a thermodynamically stable binary complex. This binding event significantly lowers the free energy of the folded state. Consequently, a higher temperature is required to force the protein into its unfolded state, resulting in a rightward shift of the melting temperature ( Tm​ )[5].

Self-Validating Experimental Protocol

To ensure scientific integrity, every CETSA workflow must be a self-validating system. The following protocol includes built-in controls to prevent false positives caused by chemical denaturation or non-specific aggregation[2].

Step 1: Cellular Incubation (Preserving Physiological Context)
  • Culture HCT116 or MCF-7 cells to 70-80% confluency.

  • Treat cells with 1 µM of 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine or an equivalent volume of DMSO (Vehicle Control) for 1 hour at 37°C.

  • Causality: Treating intact cells ensures the compound must cross the lipid bilayer and compete with physiological ATP levels, proving true in vivo efficacy[2].

Step 2: Thermal Denaturation Gradient
  • Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Divide the cell suspension into 8 aliquots in PCR tubes.

  • Subject the tubes to a thermal gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at 25°C.

  • Causality: A PCR thermocycler guarantees rapid, uniform heat transfer. The 3-minute duration is calibrated to achieve thermal equilibrium for unfolding without triggering secondary biological responses like heat-shock protein transcription.

Step 3: Non-Denaturing Lysis
  • Subject the heated intact cells to three rapid freeze-thaw cycles (liquid nitrogen for 1 min, then a 25°C water bath).

  • Causality: You must avoid chemical detergents like SDS or Triton X-100 at this stage. Chemical detergents will artificially disrupt hydrophobic interactions, destroying the thermal shift delta and invalidating the assay[4].

Step 4: Ultracentrifugation & Separation
  • Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.

  • Carefully extract the supernatant (containing the soluble, folded PI3K).

  • Causality: High-speed ultracentrifugation is strictly required to pellet the high-molecular-weight aggregates. Failure to spin at 20,000 × g will leave micro-aggregates in the supernatant, resulting in false-positive baseline signals[2].

Step 5: Detection
  • Quantify the remaining soluble PI3K in the supernatant using Western Blot or AlphaScreen technology.

CETSA_Workflow Cells Live Cells (Physiological ATP) Incubation Incubate with Compound vs. Vehicle Cells->Incubation Heating Thermal Gradient (40-70°C) Incubation->Heating Lysis Freeze-Thaw Lysis (Non-denaturing) Heating->Lysis Centrifugation Ultracentrifugation (Pellet aggregates) Lysis->Centrifugation Detection Quantify Soluble PI3K (Western Blot) Centrifugation->Detection

Sequential CETSA workflow isolating thermodynamically stabilized target proteins from live cells.

Quantitative Data Interpretation

A successful CETSA experiment will yield a sigmoidal melt curve. The inflection point of this curve is the melting temperature ( Tm​ ). To validate target engagement, you must observe a statistically significant ΔTm​ between the vehicle and the compound.

Furthermore, to prove that the engagement is specific and dose-dependent, an Isothermal Dose-Response Fingerprint (ITDRF) should be performed at the aggregation temperature ( Tagg​ ) to calculate the cellular EC50​ [2].

Table: Representative CETSA Thermal Shift Data for PI3Kα Validation

Treatment GroupMelting Temp ( Tm​ )Thermal Shift ( ΔTm​ )ITDRF EC50​ at Tagg​ Scientific Interpretation
Vehicle (DMSO) 48.5 °C--Baseline thermal stability of native PI3Kα.
4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine (1 µM) 54.2 °C+5.7 °C 45.2 nMStrong, dose-dependent intracellular target engagement.
Negative Control (Non-hinge binding analog) 48.7 °C+0.2 °CN/AValidates that stabilization requires specific pocket binding.

By adhering to this self-validating framework, researchers can definitively prove that the 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine scaffold not only inhibits kinase activity in vitro but actively engages its target within the complex, ATP-rich environment of a living cell.

Sources

Validation

Comparative In Vivo Efficacy of 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine Structural Analogs

Executive Summary The dysregulation of the PI3K/AKT/mTOR signaling axis is a hallmark of numerous malignancies. Historically, allosteric inhibitors like rapamycin (rapalogs) dominated the landscape; however, their clinic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dysregulation of the PI3K/AKT/mTOR signaling axis is a hallmark of numerous malignancies. Historically, allosteric inhibitors like rapamycin (rapalogs) dominated the landscape; however, their clinical efficacy is often blunted by their inability to inhibit mTOR Complex 2 (mTORC2), leading to a feedback hyperactivation of AKT.

The development of ATP-competitive, orthosteric kinase inhibitors marked a paradigm shift. Among the most successful chemotypes is the 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine scaffold. This guide provides a rigorous comparative analysis of structural analogs derived from this scaffold (such as WAY-600, WYE-354, and WYE-687), detailing the structural biology driving their selectivity, their comparative in vivo efficacy, and the self-validating experimental protocols required to evaluate them[1],[2].

Mechanistic Rationale: Structural Biology & Causality

To understand the in vivo behavior of these analogs, we must first deconstruct the causality behind their chemical design.

  • The Adenine Mimetic : The pyrazolo[3,4-d]pyrimidine core serves as a highly efficient bioisostere of adenine, allowing the molecule to anchor deeply within the ATP-binding cleft of the kinase domain[3].

  • The Morpholine Hinge-Binder : The morpholine ring at the 4-position acts as a critical hydrogen-bond acceptor in the hinge region.

  • mTOR vs. PI3K Selectivity : A pervasive challenge in kinase drug discovery is achieving selectivity between mTOR and PI3K, given their high structural homology. Molecular modeling reveals that a single amino acid substitution in the hinge region—leucine in mTOR versus phenylalanine in PI3K—creates a deeper hydrophobic pocket in mTOR. The steric bulk of the bridged morpholine and specific 6-aryl substitutions perfectly exploit this deeper pocket, yielding >100-fold selectivity for mTOR over PI3Kα[4],[5].

By acting as ATP-competitive inhibitors, these analogs block both mTORC1 and mTORC2, effectively shutting down the survival feedback loop that plagues rapalogs[1].

Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 mTORC2 mTORC2 Complex PI3K->mTORC2 Activation PDK1 PDK1 PIP3->PDK1 AKT_T308 AKT (p-T308) PI3K/PDK1 Dependent PDK1->AKT_T308 Phosphorylation mTORC1 mTORC1 Complex AKT_T308->mTORC1 AKT_S473 AKT (p-S473) mTORC2 Dependent AKT_S473->mTORC1 S6K1 S6K1 (p-T389) mTORC1->S6K1 Translation/Growth mTORC2->AKT_S473 Phosphorylation Inhibitor 4-morpholino-pyrazolo[3,4-d]pyrimidines (e.g., WAY-600, WYE-354) Inhibitor->mTORC1 ATP-competitive Inhibitor->mTORC2 ATP-competitive Rapamycin Rapalogs Rapamycin->mTORC1 Allosteric

Mechanistic divergence of ATP-competitive pyrazolo[3,4-d]pyrimidines vs. allosteric Rapalogs.

Comparative Data: In Vitro Potency vs. In Vivo Efficacy

The translation from biochemical potency to in vivo efficacy requires careful optimization of the 6-aryl substituent. Compounds like WAY-600 and WYE-354 demonstrate how specific 6-arylureidophenyl appendages drive sub-nanomolar cellular potency while maintaining acceptable pharmacokinetic profiles[4],[1].

Table 1: Quantitative Comparison of mTOR Inhibitors
CompoundStructural Class / ScaffoldTarget ProfilemTOR IC₅₀ (nM)PI3Kα IC₅₀ (nM)In Vivo TGI (%) in PTEN-null Models
WAY-600 4-morpholino-6-aryl-pyrazolo[3,4-d]pyrimidinemTORC1 / mTORC29> 1,000~ 60 - 70%
WYE-354 4-morpholino-6-aryl-pyrazolo[3,4-d]pyrimidinemTORC1 / mTORC25> 1,000> 80% (Robust regression)
WYE-687 4-morpholino-6-aryl-pyrazolo[3,4-d]pyrimidinemTORC1 / mTORC27> 1,000~ 75%
Rapamycin Macrolide (Rapalog)mTORC1 only~ 0.1*> 10,000Variable (Feedback resistance)
PI-103 PyridofuropyrimidineDual PI3K / mTOR208Dose-limited by toxicity

*Note: Rapamycin IC₅₀ is highly dependent on FKBP12 complex formation and does not reflect mTORC2 inhibition.

Self-Validating Experimental Protocols

To rigorously evaluate the in vivo efficacy of these structural analogs, researchers must employ a self-validating experimental design. The protocol below uses a PTEN-null xenograft model. Causality check: Why PTEN-null? The loss of the PTEN tumor suppressor hyperactivates the PI3K/AKT/mTOR pathway, creating an oncogene addiction that makes the tumor exquisitely sensitive to mTOR inhibition[1].

Protocol: In Vivo Efficacy and Pharmacodynamic (PD) Validation

Step 1: Formulation & Vehicle Preparation Due to the hydrophobic nature of the pyrazolo[3,4-d]pyrimidine scaffold, proper formulation is critical for systemic exposure.

  • Prepare a clear stock solution of the analog (e.g., WAY-600) in 100% DMSO (5% final volume).

  • Add PEG300 (40% final volume) and mix until clarified.

  • Add Tween 80 (5% final volume) to stabilize the micellar suspension.

  • Add ddH₂O (50% final volume) dropwise while vortexing to yield a clear, injectable solution[6].

Step 2: Xenograft Establishment

  • Cultivate MDA-MB-361 (PTEN-null) cells in DMEM supplemented with 10% FBS.

  • Inoculate 5×106 cells subcutaneously into the right flank of female athymic nude mice.

  • Randomize mice into vehicle and treatment groups (n=8-10/group) once tumors reach 150–200 mm³.

Step 3: Dosing and Efficacy Readout

  • Administer the compound (e.g., 10–50 mg/kg) via oral gavage (PO) or intravenous (IV) injection daily.

  • Measure tumor volume using digital calipers bi-weekly ( Volume=2length×width2​ ).

  • Calculate Tumor Growth Inhibition (TGI).

Step 4: The Self-Validating PD Biomarker Assay To prove that the in vivo efficacy is driven by selective mTOR inhibition (and not off-target PI3K toxicity), harvest tumor tissue 2–4 hours post-dosing and perform Western blot analysis on the following triad of biomarkers[1],[2]:

  • p-S6K1 (T389): Must be suppressed. Confirms target engagement at mTORC1.

  • p-AKT (S473): Must be suppressed. Confirms target engagement at mTORC2 (differentiating the analog from rapalogs).

  • p-AKT (T308): Must remain unchanged. This phosphorylation site is PDK1/PI3K dependent. If p-T308 is suppressed, the compound has lost its selectivity window and is hitting PI3K.

Workflow Model 1. Xenograft Model MDA-MB-361 (PTEN-null) Dose 2. Drug Administration WAY-600 / WYE-354 (PO/IV) Model->Dose TGI 3A. Efficacy Readout Tumor Volume & Body Weight Dose->TGI PD 3B. PD Biomarker Validation Western Blot Analysis Dose->PD Validate Self-Validation Logic: p-T308 (Unchanged) = Selectivity p-S473 (Down) = mTORC2 Hit p-T389 (Down) = mTORC1 Hit PD->Validate

Self-validating in vivo experimental workflow for assessing mTOR kinase inhibitor selectivity.

Conclusion

The 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine scaffold represents a masterclass in structure-based drug design. By exploiting the subtle spatial differences in the hinge regions of mTOR and PI3K, analogs like WAY-600 and WYE-354 achieve profound in vivo efficacy without the dose-limiting toxicities associated with pan-PI3K inhibition. When evaluating novel derivatives of this class, researchers must rely on multi-tiered PD biomarker strategies (T389/S473/T308) to ensure the mechanistic integrity of the observed tumor regression.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: ACS Publications URL:[Link]

  • Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Biochemical, Cellular, and In vivo Activity of Novel ATP-Competitive and Selective Inhibitors of the Mammalian Target of Rapamycin Source: Cancer Research (AACR Journals) URL:[Link]

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents Source: PMC (NIH) URL:[Link]

Sources

Comparative

IC50 comparison of 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine against broad kinome panels

An In-Depth Guide to the Kinome-Wide IC50 Profiling of 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine Authored by a Senior Application Scientist In the landscape of modern drug discovery, particularly within oncology and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Kinome-Wide IC50 Profiling of 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, particularly within oncology and immunology, the protein kinase family has emerged as a pivotal target class. The human kinome comprises over 500 members, and while many kinase inhibitors have been developed, achieving selectivity remains a primary challenge. Unintended off-target activity can lead to toxicity or unexpected pharmacological effects, underscoring the necessity for comprehensive selectivity profiling early in the development process.

This guide provides a robust framework for characterizing the inhibitory activity and selectivity of a novel kinase inhibitor, 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine, across the broader human kinome. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to mimic the adenine core of ATP and bind to the hinge region of numerous kinases.[1][2] Derivatives of this scaffold have shown potent inhibition of various kinases, including the mammalian target of rapamycin (mTOR).[3][4]

To provide a tangible benchmark for our analysis, we will compare the hypothetical profiling data of our compound of interest with a well-characterized clinical candidate, PF-03814735 , a potent inhibitor of Aurora kinases A and B.[5][6] This comparative approach will not only help in interpreting the selectivity profile of our lead compound but also in contextualizing its potential therapeutic window and off-target liabilities.

Section 1: Strategic Planning for Kinome Profiling

The initial step in characterizing a new inhibitor is to design a screening strategy that provides a comprehensive overview of its activity across the kinome. The goal is to move beyond single-target potency and understand the compound's broader interaction landscape.[7]

Key Considerations:

  • Panel Selection: Researchers can choose from various commercially available kinase panels. These range from full kinome panels, covering a large portion of the human kinome, to more focused panels, such as those for tyrosine kinases (TKs) or cyclin-dependent kinases (CDKs).[8][9] For a novel scaffold, an initial screen against a broad panel is highly recommended to identify both primary targets and potential off-targets.

  • ATP Concentration: Kinase assays are typically performed at a fixed ATP concentration. It is crucial to consider whether this concentration is close to the Michaelis-Menten constant (Km) for ATP of the tested kinases or at a physiological concentration (around 1 mM).[9] A compound's IC50 value can be significantly influenced by the ATP concentration, especially for ATP-competitive inhibitors.

  • Biochemical vs. Cellular Assays: Initial broad screening is often performed using biochemical assays with recombinant enzymes for higher throughput and lower cost.[10] However, these assays do not account for cell permeability or intracellular competition with endogenous ATP. Therefore, promising hits from a biochemical screen should be validated in a cellular context to confirm target engagement and functional effects.[10]

Below is a generalized workflow for the characterization of a novel kinase inhibitor.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular Validation Compound Synthesized Compound (4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine) Primary_Screen Broad Kinome Screen (Single High Concentration, e.g., 1µM) Compound->Primary_Screen Hit_Identification Identify Initial Hits (% Inhibition > 50-70%) Primary_Screen->Hit_Identification IC50_Determination Dose-Response (IC50) Assays (10-point curve for selected kinases) Hit_Identification->IC50_Determination Prioritize based on potency & target class Data_Analysis Data Analysis & Visualization (Selectivity Score, Kinase Tree) IC50_Determination->Data_Analysis Cellular_Assay Cellular Target Engagement (e.g., NanoBRET™) Data_Analysis->Cellular_Assay Validate most potent on-targets Functional_Assay Cellular Functional Assay (e.g., Substrate Phosphorylation) Cellular_Assay->Functional_Assay

Caption: High-level workflow for kinase inhibitor profiling.

Section 2: Experimental Protocol for IC50 Determination

A variety of assay formats are available for measuring kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[11][12][13] Luminescence-based assays, such as Promega's ADP-Glo™, are widely used due to their high sensitivity, broad applicability, and non-radioactive nature.[14][15] The following is a generalized protocol for determining the IC50 of an inhibitor using the ADP-Glo™ assay.

Principle of the ADP-Glo™ Assay:

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The reaction is performed in two steps: first, the kinase reaction proceeds, and then the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.[13]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection ATP ATP ADP ADP ATP->ADP Kinase + Substrate + Inhibitor ADP_conv ADP ADP->ADP_conv Remaining_ATP Remaining ATP Depleted Depleted Remaining_ATP->Depleted ADP-Glo™ Reagent ATP_new ATP ADP_conv->ATP_new Kinase Detection Reagent Light Light ATP_new->Light Luciferase

Caption: Principle of the ADP-Glo™ kinase assay.

Detailed Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point concentration series. These will be your 100x final assay concentrations.

  • Assay Plate Setup (384-well plate):

    • Using a liquid handler, dispense 50 nL of each compound concentration into the appropriate wells of the assay plate.

    • Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background luminescence.[16]

  • Kinase Reaction:

    • Prepare a 2x kinase/substrate solution in the appropriate kinase reaction buffer. The optimal concentrations of the kinase and substrate should be predetermined through titration experiments.

    • Add 2.5 µL of the 2x kinase/substrate solution to each well containing the compound.

    • Prepare a 2x ATP solution. The final ATP concentration should be at or near the Km for the specific kinase being tested.

    • Initiate the reaction by adding 2.5 µL of the 2x ATP solution to all wells. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Luminescence Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate for 30-60 minutes at room temperature.[16]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" controls) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (100% activity) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

Section 3: Comparative Analysis of Kinase Selectivity

After determining the IC50 values for our compound of interest against a broad kinase panel, the next step is to analyze its selectivity profile in comparison to a known inhibitor. For this guide, we will use the published data for PF-03814735.[5]

Hypothetical IC50 Data Summary:

Kinase Target4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine IC50 (nM)PF-03814735 IC50 (nM)[5]Kinase Family
Aurora A >10,0000.8 Serine/Threonine
Aurora B >10,0005 Serine/Threonine
PI3Kα 15 >1,000Lipid Kinase
mTOR 8 >1,000Serine/Threonine
ABL1 85092Tyrosine Kinase
SRC 1,200>1,000Tyrosine Kinase
VEGFR2 350120Tyrosine Kinase
ULK1 >5,000Potent BinderSerine/Threonine

Note: The IC50 values for 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine are hypothetical for illustrative purposes.

Interpretation:

  • Primary Targets: Our compound of interest shows high potency against PI3Kα and mTOR, suggesting it may function as a dual PI3K/mTOR inhibitor. This is consistent with findings for other compounds based on the same scaffold.[3][4]

  • Selectivity: Unlike PF-03814735, which is highly selective for Aurora kinases, our compound demonstrates a different selectivity profile. It is inactive against Aurora kinases but shows moderate activity against VEGFR2 and weak activity against ABL1 and SRC.

  • Off-Target Activity: The activity against VEGFR2 and ABL1 would be considered significant off-target activities that would need to be considered in its future development. PF-03814735 is also known to inhibit several other kinases at higher concentrations and binds to ULK1/2.[5][18]

Visualizing Selectivity with a Kinase Tree:

A powerful way to visualize kinome-wide selectivity is to plot the inhibition data onto a dendrogram of the human kinome.[8] In these "kinase trees," each dot represents a kinase, and the color and size of the dot can be used to represent the degree of inhibition at a specific concentration.

G cluster_TK TK cluster_AGC AGC cluster_Other Other TK1 TK2 TK3 TK4 TK5 VEGFR2 VEGFR2 ABL1 ABL1 AGC1 AGC2 AGC3 mTOR mTOR PI3K PI3K Root TK_Group Root->TK_Group Other_Group Root->Other_Group AGC_Group Root->AGC_Group TK_Group->TK1 TK_Group->TK2 TK_Group->TK3 TK_Group->TK4 TK_Group->VEGFR2 TK_Group->ABL1 Other_Group->mTOR Other_Group->PI3K AGC_Group->AGC1 AGC_Group->AGC2 AGC_Group->AGC3

Caption: Simplified kinase tree illustrating selectivity.

In this illustrative diagram, the large red circles represent strong inhibition (potent targets like mTOR and PI3K), while the smaller yellow circle indicates weaker inhibition (off-target like ABL1). The majority of kinases remain as small grey dots, indicating no significant inhibition. This visual representation allows for a rapid assessment of a compound's selectivity profile.

Conclusion

The comprehensive characterization of a novel kinase inhibitor's selectivity is a cornerstone of modern drug discovery. By employing broad kinome screening panels and robust assay methodologies, researchers can gain critical insights into a compound's on-target potency and off-target liabilities. The comparative analysis of 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine against a well-defined clinical candidate like PF-03814735 provides an essential framework for interpreting this data. This systematic approach, moving from high-throughput biochemical screening to detailed IC50 determination and eventual cellular validation, is crucial for identifying promising lead candidates with the desired efficacy and safety profiles for further development.

Sources

Safety & Regulatory Compliance

Safety

4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine proper disposal procedures

Standard Operating Procedure: Handling, Deactivation, and Disposal of 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine Mechanistic Hazard Profile & Executive Summary As drug development professionals, we frequently handle...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Deactivation, and Disposal of 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine

Mechanistic Hazard Profile & Executive Summary

As drug development professionals, we frequently handle highly potent active pharmaceutical ingredients (APIs) and their building blocks. 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a critical pharmacophore widely utilized in the synthesis of PI3K and mTOR inhibitors (e.g., WAY-600 analogs).

From a mechanistic standpoint, the pyrazolo[3,4-d]pyrimidine core is an ATP-mimetic. It is designed to competitively bind to the highly conserved adenine pocket of kinase hinge regions. While this makes it invaluable for oncology and targeted therapy research, this exact mechanism renders it a significant environmental and occupational hazard. Improper disposal can lead to the contamination of aquatic ecosystems, where conventional wastewater treatments fail to degrade the stable heterocyclic core, leading to unintended kinase inhibition in aquatic organisms[1].

This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Quantitative Hazard & Physicochemical Data

To design an effective disposal strategy, we must first understand the physicochemical properties that dictate the compound's behavior in waste streams.

PropertyValue / CharacteristicOperational & Disposal Implication
Chemical Formula C9H11N5OContains high nitrogen content (5 atoms per molecule). Combustion will generate toxic nitrogen oxides (NOx), necessitating specific incineration controls.
Solubility Profile High in DMSO/DMF; Poor in WaterLiquid waste will primarily consist of organic solvent mixtures. Aqueous flushing is strictly prohibited.
Biological Target PI3K/mTOR (ATP-competitive)Handle as a potent cytostatic/cytotoxic agent. Trace exposure can disrupt cellular proliferation.
Thermal Stability High (stable aromatic heterocycle)Requires high-temperature incineration (>1000°C) to break the stable pyrazolo-pyrimidine and morpholine rings.

Operational Disposal Workflows

The following protocols dictate the exact methodologies for processing solid and liquid waste containing 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine.

DisposalWorkflow A 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine Waste Generation B Solid Waste (Powder/Vials) A->B C Liquid Waste (DMSO/Organic) A->C E Double-bag in Cytotoxic Bin B->E F Segregate into Compatible Carboys C->F H High-Temperature Incineration (>1000°C) with Flue Gas Scrubbing E->H F->H

Fig 1. Standardized operational workflow for the segregation and disposal of pyrazolo-pyrimidine waste.

Protocol A: Solid Waste & Pure API Disposal

Causality: Solid powders of this compound pose an aerosolization risk. Because the compound is biologically active, it cannot be sent to a standard municipal landfill where it could leach into groundwater.

  • Collection: Gather all solid API, contaminated weigh boats, pipette tips, and empty precursor vials inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder-handling fume hood.

  • Containment: Place items into a designated, clearly labeled "Cytotoxic / Biologically Active Solid Waste" bag.

  • Secondary Sealing: Double-bag the waste to ensure total containment during transit. Store in a rigid, leak-proof secondary container (e.g., a biohazard bin with a locking lid).

  • Validation Check: Visually inspect the outer bag for any powder residue. Wipe the exterior of the sealed bag with a 70% ethanol wipe before transferring it out of the hood.

  • Disposal Route: Manifest the waste for high-temperature incineration (>1000°C) at a licensed chemical destruction facility. Ensure the facility utilizes flue gas scrubbing [2]. Why? The high nitrogen content of the compound will generate toxic NOx gases upon combustion; scrubbing neutralizes these emissions.

Protocol B: Liquid Waste Management (DMSO/Organic)

Causality: Kinase inhibitors are typically prepared as stock solutions in Dimethyl Sulfoxide (DMSO). DMSO readily penetrates the skin, carrying dissolved APIs directly into the bloodstream.

  • Segregation: Segregate liquid waste into "Halogenated" and "Non-Halogenated" organic streams. If the primary solvent is DMSO, collect it in a compatible High-Density Polyethylene (HDPE) carboy labeled "Non-Halogenated Organic Waste - Contains Cytotoxic API".

  • Transfer: Use a closed-system funnel to transfer the liquid waste to prevent vapor exposure and splashing.

  • Validation Check: Verify the pH of the liquid waste is between 6.0 and 8.0 using indicator strips before sealing the carboy. Why? A neutral pH confirms the absence of reactive acidic/basic excursions that could cause dangerous pressurization during transit. Ensure the carboy is no more than 80% full to allow for vapor expansion.

  • Disposal Route: Manifest for commercial chemical destruction. Never discharge to the municipal sewer system , as pharmaceutical APIs bypass standard filtration and disrupt aquatic ecosystems[3].

Surface Decontamination & Spill Response

In the event of an accidental spill, immediate chemical deactivation is required to protect personnel and the environment.

ToxicityMechanism A Improper Disposal (Sewer/Landfill) B Aquatic System Leaching A->B C Kinase Binding (ATP-Mimetic) B->C D Cellular Toxicity in Organisms C->D

Fig 2. Environmental toxicity cascade resulting from improper disposal of ATP-competitive kinase inhibitors.

Protocol C: Spill Cleanup Methodology
  • Isolate & Protect: Evacuate non-essential personnel. Don appropriate PPE: double nitrile gloves, safety goggles, a lab coat, and an N95/P100 respirator (if the spill involves dry powder).

  • Containment:

    • For Powder: Do not sweep, as this aerosolizes the API. Gently cover the spill with absorbent pads dampened with a 50/50 water/ethanol mixture.

    • For Liquid (DMSO): Cover with an inert absorbent material (e.g., vermiculite or universal spill pads).

  • Chemical Deactivation: Once the bulk material is scooped into a puncture-resistant hazardous waste container, apply a 10% sodium hypochlorite (bleach) solution to the contaminated surface.

    • Causality: The oxidative power of hypochlorite disrupts the electron-rich pyrazolo-pyrimidine core, cleaving the ring system and rendering the molecule incapable of hydrogen-bonding with kinase hinge regions.

  • Incubation & Removal: Allow the bleach to sit for 30 minutes. Wipe the area with soap and water, followed by a final 70% ethanol rinse. Dispose of all cleanup materials as solid cytotoxic waste (Protocol A).

Regulatory & Logistical Plan

To maintain alignment with global climate initiatives and the American Chemical Society's Green Chemistry guidelines for API manufacturing [4], laboratories must implement strict tracking:

  • RCRA Compliance: Classify the waste under the Resource Conservation and Recovery Act (RCRA) guidelines for toxic pharmaceutical intermediates.

  • Chain of Custody: Maintain a continuous log of the compound's lifecycle from synthesis/receipt to final destruction. Obtain a Certificate of Destruction from your waste management provider to validate that high-temperature incineration was successfully executed.

References

  • PHF Science. "Assessment of the potential health hazard posed by environmental exposure to cytotoxic pharmaceuticals in New Zealand". Available at:[Link][1]

  • Environmental Protection Agency (EPA). "Annual Environmental Report - Pharmaceutical API Management". Available at: [Link][3]

  • ACS Publications. "Environmental Sustainability Strategy of Active Pharmaceutical Ingredient Manufacturing". Available at: [Link][4]

Sources

Handling

Personal protective equipment for handling 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine

As a Senior Application Scientist, I recognize that handling novel heterocyclic scaffolds requires more than just reading a generic Safety Data Sheet (SDS). You must understand the physicochemical properties of the molec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel heterocyclic scaffolds requires more than just reading a generic Safety Data Sheet (SDS). You must understand the physicochemical properties of the molecule to anticipate its behavior in a laboratory setting.

The compound 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine represents a critical structural motif in modern drug discovery. Pyrazolo[3,4-d]pyrimidines are highly reactive heterocycles frequently utilized as potent, ATP-competitive kinase inhibitors targeting the SRC, PI3K, and mTOR pathways in oncology and pain management[1][2][3].

However, the very features that make this molecule therapeutically valuable—its biological reactivity and membrane permeability—transform it into a significant occupational hazard. This guide provides the mechanistic rationale and step-by-step protocols required to handle, dissolve, and dispose of this compound safely.

MOA Compound 4-(1H-pyrazolo[3,4-d] pyrimidin-4-yl)morpholine Target Kinase Active Site (e.g., PI3K, mTOR, SRC) Compound->Target Binds Inhibition ATP-Competitive Inhibition Target->Inhibition Effect Antiproliferative / Antinociceptive Effects Inhibition->Effect

Pharmacological mechanism of pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Mechanistic Hazard Profile

To design an effective safety protocol, we must dissect the molecule's structural components:

  • The Pyrazolo[3,4-d]pyrimidine Core: This is a highly potent pharmacophore. Accidental systemic exposure (via inhalation of fine powder or dermal absorption) can lead to unintended kinase inhibition. Repeated exposure to related pyrazolopyrimidine derivatives has been linked to specific target organ toxicity, particularly affecting the spleen and thyroid[4].

  • The Morpholine Moiety: Morpholine substitutions are typically added to improve aqueous solubility and pharmacokinetic profiles. However, morpholine itself is toxic in contact with skin, causes severe eye damage, and acts as a penetration enhancer[5][6]. When dissolved in organic solvents like DMSO or DMF, the morpholine ring facilitates the rapid transport of the active pyrazolopyrimidine core across the stratum corneum.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient. The following PPE matrix is designed as a self-validating barrier system, addressing the specific physicochemical risks of this compound.

PPE CategoryRequired SpecificationMechanistic Rationale & Causality
Hand Protection Double-layered Nitrile Gloves (≥0.11 mm thickness)Morpholine moieties exhibit high skin permeability[5]. Nitrile provides superior chemical resistance compared to latex. Double-gloving ensures the inner glove remains sterile and uncontaminated during outer-glove removal.
Eye Protection Snug-fitting Safety Goggles or Full Face ShieldFine, lyophilized powders risk corneal abrasion. The basicity of the morpholine ring can cause severe, irreversible eye damage upon mucosal contact[5][6].
Respiratory N95/P100 Particulate Respirator (if handled outside a hood)Pyrazolopyrimidines are often synthesized as fine, static-prone powders. Aerosolization poses a severe inhalation hazard, risking systemic kinase inhibition[3][4].
Body Protection Flame-retardant Lab Coat with knit cuffs; closed-toe shoesPrevents dermal exposure to lipophilic compounds. Knit cuffs prevent the wrists from being exposed between the glove and the sleeve.

Operational Workflow: Safe Weighing and Dissolution

Because 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is typically handled as a dry powder before being solubilized for in vitro assays, the highest risk of exposure occurs during weighing.

Protocol 1: Step-by-Step Handling and Dissolution

This protocol is a self-validating system: you cannot proceed to the next step without confirming the success of the previous one.

  • Environmental Verification:

    • Turn on the Class II Biological Safety Cabinet (BSC) or chemical fume hood.

    • Validation: Check the airflow monitor to ensure a minimum face velocity of 0.5 m/s (100 fpm) before introducing the chemical.

  • Static Mitigation:

    • Pyrazolopyrimidine powders frequently accumulate static charge, causing them to "jump" and aerosolize[4].

    • Wipe the exterior of the chemical vial and the weighing spatula with a static-reduction wipe or use an anti-static ionizer fan inside the hood.

  • Weighing:

    • Place an anti-static weigh boat on the analytical balance inside the hood. Tare the balance.

    • Carefully uncap the vial. Using a micro-spatula, transfer the required mass.

    • Crucial: Immediately recap the source vial before recording the final weight to prevent accidental spills.

  • In-Hood Dissolution (DMSO/DMF):

    • Do not transport the dry powder across the lab.

    • Add the appropriate volume of solvent (e.g., DMSO) directly to the weigh boat or transfer the powder to a sealed microcentrifuge tube inside the hood before adding the solvent.

    • Vortex until completely dissolved. Once in solution, the inhalation risk drops to zero, but the dermal penetration risk increases exponentially .

SafeHandling Start 1. Risk Assessment Identify Hazards PPE 2. Don PPE Nitrile, Goggles, Coat Start->PPE Hood 3. Engineering Controls Verify Hood Flow PPE->Hood Handle 4. Safe Handling Anti-Static Weighing Hood->Handle Waste 5. Decon & Disposal Seal Liquid Waste Handle->Waste

Workflow for the safe handling and disposal of pyrazolopyrimidine derivatives.

Spill Response and Decontamination Plan

If a spill occurs, immediate containment is required to prevent environmental release, as these compounds are harmful to aquatic life with long-lasting effects[4].

Protocol 2: Powder Spill Containment
  • Isolate: Evacuate personnel from the immediate vicinity to allow aerosolized particulates to settle.

  • Protect: Don a P100 respirator and fresh double nitrile gloves.

  • Suppress: Do not sweep dry powder. Cover the spill with an absorbent pad lightly dampened with 70% ethanol or water. This suppresses dust formation[4][7].

  • Wipe: Wipe from the outside edges of the spill toward the center to prevent spreading.

  • Decontaminate: Wash the affected surface thoroughly with soap and water, followed by a final wipe with 70% ethanol.

Protocol 3: Solution Spill Containment (DMSO/DMF)
  • Absorb: Immediately cover the liquid spill with a commercial chemical absorbent pad or diatomaceous earth[5].

  • Collect: Use a non-sparking scraper to collect the saturated absorbent into a sealable, hazardous waste container.

  • Decontaminate: Wash the area with copious amounts of water and a strong laboratory detergent to remove residual solvent.

Waste Disposal Logistics

Heterocyclic compounds containing multiple nitrogen atoms (like pyrazolopyrimidines and morpholines) require specialized disposal. They cannot be flushed down the drain or disposed of in standard biohazard bins.

  • Solid Waste: Empty vials, contaminated spatulas, and spill cleanup materials must be placed in a rigid, leak-proof container labeled as "Toxic Solid Waste - Biologically Active Heterocycles."

  • Liquid Waste: Solutions containing 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine must be segregated based on the solvent used.

    • If dissolved in DMSO or DMF: Dispose of in a clearly labeled "Non-Halogenated Organic Waste" carboy.

    • Logistical Note: Ensure the waste management provider incinerates this waste at high temperatures to safely break down the pyrimidine and morpholine rings without generating toxic nitrogen oxide (NOx) emissions[6].

References

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. Available at: [Link]

  • Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Morpholine - SAFETY DATA SHEET. Penta Chemicals. Available at:[Link]

  • Morpholine - SAFETY DATA SHEET. TRC-Corp. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.